molecular formula C13H20N2O B1282071 3-Amino-N,N-diisopropylbenzamide CAS No. 81882-74-8

3-Amino-N,N-diisopropylbenzamide

Cat. No.: B1282071
CAS No.: 81882-74-8
M. Wt: 220.31 g/mol
InChI Key: RUUVNNMTPOLLLQ-UHFFFAOYSA-N
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Description

3-Amino-N,N-diisopropylbenzamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-N,N-diisopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N,N-diisopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUVNNMTPOLLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514076
Record name 3-Amino-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81882-74-8
Record name 3-Amino-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

mechanism of action of 3-Amino-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical mechanism, pharmacological context, and experimental validation of 3-Amino-N,N-diisopropylbenzamide , a specialized derivative of the classical poly(ADP-ribose) polymerase (PARP) inhibitor scaffold.[1][2]

Class: Substituted Benzamide / PARP Inhibitor Analog
CAS: 81882-74-8[1][2]

Executive Technical Summary

3-Amino-N,N-diisopropylbenzamide is a lipophilic derivative of 3-aminobenzamide (3-AB) , the prototypical inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP) .[1][2][3] While often utilized as a chemical intermediate in the synthesis of complex pharmaceutical agents, its pharmacophore dictates a specific biological activity: competitive inhibition of PARP-1 and PARP-2 enzymes .[1][2]

By mimicking the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+), the compound binds to the catalytic domain of PARP, blocking the post-translational modification of nuclear proteins (PARylation).[1][2] This action has two distinct downstream effects depending on the cellular context:

  • Cytoprotection: Prevention of NAD+/ATP depletion during oxidative stress (ischemia-reperfusion models).[1][2]

  • Chemosensitization: Inhibition of the Base Excision Repair (BER) pathway, preventing cancer cells from repairing DNA strand breaks induced by alkylating agents.[1][2]

Molecular Mechanism of Action[1][2]

Target Identification: The PARP Catalytic Domain

The core mechanism relies on the structural homology between the 3-aminobenzamide moiety and Nicotinamide , the leaving group of NAD+.[1][2]

  • Enzyme: PARP-1 (EC 2.4.2.[1][2]30) is a DNA nick-sensor enzyme.[1][2] Upon detecting DNA Single-Strand Breaks (SSBs), PARP-1 undergoes a conformational change that exposes its catalytic site.[1][2]

  • Substrate Competition: Under normal conditions, PARP hydrolyzes NAD+ to transfer ADP-ribose units onto acceptor proteins (histones, topoisomerases, and PARP itself).[1][2]

  • Inhibition: 3-Amino-N,N-diisopropylbenzamide occupies the NAD+ binding pocket.[1][2] The amide oxygen forms hydrogen bonds with Gly863 and the amide nitrogen interacts with Ser904 (residue numbering based on human PARP-1 crystal structures).[1][2]

Structural-Activity Relationship (SAR)

The N,N-diisopropyl substitution at the amide nitrogen distinguishes this compound from the parent 3-AB.[1][2]

Structural FeatureMechanistic Contribution
3-Amino Group Critical for hydrogen bonding within the active site; enhances affinity over unsubstituted benzamide.[1][2]
Benzamide Core Planar scaffold that stacks between Tyr1224 and Phe897 (pi-stacking interactions).[1][2]
N,N-Diisopropyl Lipophilicity Modulation: Increases LogP significantly compared to 3-AB (LogP ~0.2 vs. ~2.5+).[1][2] This enhances cell membrane permeability and potential Blood-Brain Barrier (BBB) penetration, though steric bulk may slightly reduce affinity compared to smaller N-substituents.[1][2]
Signaling Pathway: The PARylation Blockade

Inhibition of PARP prevents the formation of poly(ADP-ribose) chains (PAR).[1][2] This results in:

  • Inhibition of DNA Repair: The scaffold protein XRCC1 is not recruited to the DNA break, stalling Base Excision Repair (BER).[1][2]

  • Metabolic Preservation: In conditions of massive DNA damage (e.g., stroke), hyperactivation of PARP depletes cellular NAD+ and ATP, leading to necrosis.[1][2] Blocking this preserves energy substrates, shifting cell death from necrosis to regulated apoptosis or survival.[1][2]

Visualization: Pathway & Mechanism[1][2]

PARP_Mechanism cluster_outcome Inhibition Outcome DNA_Damage DNA Single-Strand Breaks (ROS / Alkylating Agents) PARP_Inactive PARP-1 (Inactive) DNA_Damage->PARP_Inactive Triggers PARP_Active PARP-1 (Activated) Bound to DNA PARP_Inactive->PARP_Active Conformational Change PARylation Poly(ADP-ribosyl)ation of Histones/XRCC1 PARP_Active->PARylation Uses NAD+ NAD NAD+ Substrate NAD->PARylation Inhibitor 3-Amino-N,N-diisopropylbenzamide (Mimics Nicotinamide) Inhibitor->PARP_Active Competitive Binding (Ki ~ uM range) Repair_Block Repair Blocked (Synthetic Lethality in BRCA-) Inhibitor->Repair_Block Energy_Save Energy Preserved (Cytoprotection) Inhibitor->Energy_Save Repair DNA Repair (BER) Cell Survival PARylation->Repair Recruits Repair Factors Energy_Depletion NAD+/ATP Depletion Necrotic Cell Death PARylation->Energy_Depletion Excessive Activation

Caption: Mechanism of 3-Amino-N,N-diisopropylbenzamide. The compound competes with NAD+ for the PARP active site, preventing PARylation and modulating downstream DNA repair and metabolic pathways.[1][2]

Experimental Protocols for Validation

To validate the mechanism of action of 3-Amino-N,N-diisopropylbenzamide, the following protocols are recommended. These assays distinguish specific PARP inhibition from off-target effects.[1][2]

In Vitro PARP Inhibition Assay (HTS Compatible)

Objective: Determine the


 of the compound against purified PARP-1 enzyme.[1][2]
  • Reagents:

    • Recombinant Human PARP-1 Enzyme (0.5 units/well).[1][2]

    • Substrate: Biotinylated NAD+ (25 µM).[1][2]

    • Activated DNA (Histone-coated plates or nicked DNA).[1][2]

    • Inhibitor: 3-Amino-N,N-diisopropylbenzamide (Serial dilution: 10 nM to 100 µM).[1][2]

  • Workflow:

    • Coat 96-well strip plates with histones/DNA overnight at 4°C.[1][2]

    • Add PARP-1 enzyme buffer containing the inhibitor.[1][2] Incubate for 30 mins (Pre-incubation allows equilibrium binding).

    • Initiate reaction by adding Biotin-NAD+ and activated DNA.[1][2] Incubate for 1 hour at 25°C.

    • Wash plates 3x with PBS-T.[1][2]

    • Add Streptavidin-HRP conjugate (1:1000).[1][2] Incubate 30 mins.

    • Develop with TMB substrate and measure absorbance at 450 nm.[1][2]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Expect

    
     in the low micromolar range (comparable or slightly higher than 3-AB due to steric bulk).[1][2]
    
Cellular PARylation Assay (Western Blot)

Objective: Confirm target engagement in intact cells (permeability validation).

  • Cell Line: HeLa or MCF-7 cells.

  • Treatment:

    • Pre-treat cells with 3-Amino-N,N-diisopropylbenzamide (10 µM, 50 µM) for 1 hour.[1][2]

    • Induce DNA damage with Hydrogen Peroxide (

      
      , 1 mM)  for 10 minutes (activates PARP).[1][2]
      
  • Lysis & Blotting:

    • Lyse cells immediately in boiling SDS buffer (to prevent post-lysis PAR degradation).[1][2]

    • Perform SDS-PAGE and transfer to nitrocellulose.[1][2]

    • Primary Antibody: Anti-Poly(ADP-ribose) polymer (Clone 10H).[1][2]

    • Loading Control: Anti-Beta-Actin.

  • Result:

    
     treatment induces a massive smear of PARylated proteins (>100 kDa).[1][2] Pre-treatment with the benzamide should dose-dependently abolish this smear.[1][2]
    

Synthesis & Identity Verification

For researchers using this compound as an intermediate or probe, verifying purity is critical, as the "3-amino" group is reactive.[1][2]

  • Synthesis Route: Typically synthesized via the catalytic reduction (H2/Pd-C) of N,N-diisopropyl-3-nitrobenzamide .[1][2]

  • Key Impurity: Unreduced nitro-compound or aniline oxidation products (azo dimers).[1][2]

  • QC Parameter:

    • 1H NMR (DMSO-d6): Look for the disappearance of the nitro-aromatic protons and appearance of the broad amino singlet (~5.2 ppm).[1][2] The isopropyl methine protons will appear as septets.[1][2]

Data Summary Table

ParameterValue / DescriptionNote
Primary Target PARP-1 / PARP-2Competitive Antagonist
Binding Site NAD+ Pocket (Catalytic Domain)H-bonds via amide group
Molecular Weight 220.31 g/mol Small molecule
Formula

Solubility DMSO, Ethanol, MethanolLow water solubility (High LogP)
Key Reference 3-Aminobenzamide (Prototype)See Ref [1]

References

  • Southan, G. J., & Szabo, C. (2003).[1][2] Poly(ADP-ribose) polymerase inhibitors. Current Medicinal Chemistry, 10(4), 321–340.[1][2] Link

  • Virág, L., & Szabó, C. (2002).[1][2] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2] Pharmacological Reviews, 54(3), 375–429.[1][2] Link

  • PubChem Compound Summary. (2024). 3-amino-N,N-diisopropylbenzamide (CAS 81882-74-8).[1][2][4][5] National Center for Biotechnology Information.[1][2] Link

  • Angene Chemical. (2024).[1][2] Product Analysis: 3-Amino-N,N-diisopropylbenzamide.[1][2][3][4][5][6] Angene Chemical Catalog. Link

Sources

3-Amino-N,N-diisopropylbenzamide: A Strategic Synthon for Polysubstituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and handling protocols for 3-Amino-N,N-diisopropylbenzamide (CAS 81882-74-8). It is structured for research chemists and process engineers, focusing on its role as a strategic "Directed Metalation Group" (DMG) scaffold in the synthesis of complex pharmaceutical intermediates.

CAS Number: 81882-74-8 Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol IUPAC Name: 3-amino-N,N-bis(propan-2-yl)benzamide

Executive Technical Summary

3-Amino-N,N-diisopropylbenzamide is a specialized aniline derivative characterized by a meta-amino group and a sterically hindered N,N-diisopropylamide moiety. While structurally related to the PARP inhibitor class (e.g., 3-aminobenzamide), its primary value in modern medicinal chemistry lies in its utility as a Directed Ortho Metalation (DoM) scaffold.

The bulky N,N-diisopropyl group serves two critical functions:

  • Prevents Nucleophilic Attack: It renders the carbonyl carbon highly resistant to nucleophilic attack, allowing the molecule to survive harsh organometallic conditions (e.g., treatment with n-butyllithium).

  • Directs Lithiation: It acts as a powerful Coordinating Directing Group (CDG), complexing with lithium bases to facilitate regiospecific deprotonation at the ortho positions (C2 or C6), enabling the construction of 1,2,3-trisubstituted aromatic systems that are difficult to access via traditional Electrophilic Aromatic Substitution (EAS).

Chemical Architecture & Properties[1][2]

Physicochemical Profile
PropertyValueNote
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.
Melting Point 147–149 °C (Derivative)Base amine typically melts ~90–100 °C; MP varies by purity.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water due to lipophilic isopropyl groups.
pKa (Amine) ~4.0–4.5The electron-withdrawing amide lowers the basicity of the aniline nitrogen.
LogP ~2.3Moderate lipophilicity suitable for CNS-active structural analogs.
Structural Reactivity Analysis

The molecule possesses two orthogonal reactive centers:

  • The Nucleophilic Aniline (C3-NH₂): Available for acylation, reductive amination, or Buchwald-Hartwig cross-coupling.

  • The Electrophilic Amide (C1-CONR₂): Highly deactivated. The steric bulk of the isopropyl groups forces the amide bond out of planarity with the phenyl ring in certain conformations, modulating the electronic communication.

Synthetic Methodology

The following protocol describes the robust synthesis of CAS 81882-74-8 starting from 3-nitrobenzoyl chloride. This route minimizes side reactions and ensures high purity.

Synthesis Workflow (Diagram)

SynthesisRoute Start 3-Nitrobenzoyl Chloride (Starting Material) Step1 Step 1: Amidation (+ Diisopropylamine, Et3N) Solvent: DCM, 0°C -> RT Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: 3-Nitro-N,N-diisopropylbenzamide Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Solvent: MeOH/EtOH Inter->Step2 Nitro Reduction Product Product: 3-Amino-N,N-diisopropylbenzamide (CAS 81882-74-8) Step2->Product

Caption: Two-step synthetic pathway converting 3-nitrobenzoyl chloride to the target aniline derivative via a stable nitro-amide intermediate.

Detailed Protocol

Step 1: Formation of the Hindered Amide

  • Setup: Charge a 3-neck round-bottom flask with 3-nitrobenzoyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0°C under N₂ atmosphere.

  • Addition: Mix Diisopropylamine (1.1 eq) with Triethylamine (1.2 eq). Add this mixture dropwise to the flask over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Wash with 1N HCl (to remove excess amines), followed by sat. NaHCO₃ and brine.[1][2] Dry over MgSO₄ and concentrate.

    • Checkpoint: The intermediate 3-nitro-N,N-diisopropylbenzamide is usually a solid.

Step 2: Reduction of the Nitro Group Preferred Method: Catalytic Hydrogenation (Cleanest Profile)

  • Setup: Dissolve the nitro-amide intermediate in Methanol or Ethanol (15 mL/g).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ balloon (1 atm) or in a Parr shaker (30 psi) for 4–6 hours.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve >98% purity.

Advanced Application: Directed Ortho Metalation (DoM)

The primary utility of CAS 81882-74-8 in drug discovery is its ability to undergo regiospecific functionalization.

Mechanism of Action

The N,N-diisopropylamide is a "Tier 1" Directing Metalation Group (DMG). When treated with sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) at low temperatures (-78°C), the lithium coordinates to the amide oxygen. This "Complex Induced Proximity Effect" (CIPE) brings the base into close proximity with the ortho protons, facilitating deprotonation.

Regioselectivity logic:

  • Position 2 (Between Amide and Amine): Sterically crowded but electronically activated by both groups (inductive withdrawal).

  • Position 6 (Ortho to Amide, Para to Amine): Less sterically hindered.

  • Note: The free amino group (NH₂) is acidic. It must be protected (e.g., as N-Boc or N-Pivaloyl) or 2 equivalents of organolithium must be used (to deprotonate the amine first, forming a dianion).

DoM Workflow (Diagram)

DoM_Pathway Substrate N-Boc-3-Amino-N,N-diisopropylbenzamide Lithiation Lithiation (-78°C, THF) Reagent: s-BuLi (1.1 eq) Substrate->Lithiation Coordination Intermediate Ortho-Lithia Species (Li coordinated to Amide O) Lithiation->Intermediate Deprotonation Quench Electrophile Addition (E+) (e.g., I2, DMF, B(OMe)3) Intermediate->Quench C-C / C-X Bond Formation Product 1,2,3-Trisubstituted Benzene Derivative Quench->Product

Caption: Directed Ortho Metalation pathway utilizing the diisopropylamide group to introduce electrophiles at the sterically congested 2-position.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in the lab. Wash hands post-handling.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min 0.11mm thickness).
Eye Damage H319: Causes serious eye irritation.Use safety goggles with side shields.
Sensitization H317: May cause allergic skin reaction.Avoid dust formation; work in a fume hood.

Storage Conditions:

  • Store at 2–8°C (Refrigerated).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.
  • Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306-312. Link

  • PubChem Compound Summary. (2024). "3-Amino-N,N-diisopropylbenzamide - CID 13627589". National Center for Biotechnology Information. Link

Sources

Technical Guide: 3-Amino-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Profiling for Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of 3-Amino-N,N-diisopropylbenzamide (CAS: 81882-74-8), a critical building block in medicinal chemistry.[1][2] Unlike its simpler dimethyl or diethyl analogs, the diisopropyl variant introduces specific steric bulk and lipophilicity, making it a privileged scaffold for modulating G-Protein Coupled Receptor (GPCR) activity and improving metabolic stability in fragment-based drug design (FBDD).[1][2]

This document details the molecular weight verification, synthesis logic, and analytical protocols required for the precise utilization of this compound in pharmaceutical development.

Physicochemical Identity

Accurate molecular weight calculation is the foundation of stoichiometric synthesis and analytical validation.[1][2]

Molecular Weight Data
PropertyValuePrecision Note
IUPAC Name 3-amino-N,N-bis(propan-2-yl)benzamideFormal nomenclature
CAS Number 81882-74-8 Verified Identifier
Molecular Formula C₁₃H₂₀N₂O Carbon count includes isopropyl groups
Molecular Weight 220.31 g/mol Average mass (for stoichiometry)
Monoisotopic Mass 220.1576 Da Exact mass (for High-Res MS)
Structural Composition

The molecule consists of a central benzene ring substituted at the meta position (3-position) relative to the amide.[1][2]

  • Core: Benzamide (

    
    )[1][2]
    
  • Substituent 1 (Amine): Electron-donating

    
     at C3.[1][2]
    
  • Substituent 2 (Amide N): Two bulky isopropyl groups [

    
    ] attached to the amide nitrogen.[1][2]
    

Why this matters: The diisopropyl group creates a "steric shield" around the amide bond, significantly reducing susceptibility to enzymatic hydrolysis compared to linear alkyl chains (e.g., propyl or ethyl).[1][2]

Synthetic Methodology

Expertise & Causality: The synthesis of 3-Amino-N,N-diisopropylbenzamide follows a reductive pathway.[1][2][3] We avoid direct amination of the ring due to regioselectivity issues.[1][2] Instead, we utilize a nitro-precursor strategy to ensure the amino group is correctly positioned at the meta site.[1][2]

Synthesis Workflow (DOT Diagram)

The following flow illustrates the logical progression from commercially available starting materials to the final amine.

SynthesisPath Start 3-Nitrobenzoyl Chloride (Electrophile) Intermediate Intermed: 3-Nitro-N,N- diisopropylbenzamide Start->Intermediate Schotten-Baumann (DCM, Et3N, 0°C) Reagent Diisopropylamine (Nucleophile) Reagent->Intermediate Reaction Reduction (H2/Pd-C or Fe/HCl) Intermediate->Reaction Product FINAL: 3-Amino-N,N- diisopropylbenzamide Reaction->Product -O2, +H2

Figure 1: Retrosynthetic logic for CAS 81882-74-8. The nitro group acts as a masked amine.[2]

Step-by-Step Protocol

Step 1: Amide Coupling (Formation of the Scaffold)

  • Reagents: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base: Add Triethylamine (Et3N, 1.2 eq) to scavenge HCl.

  • Addition: Dropwise addition of Diisopropylamine (1.1 eq) at 0°C. Note: The bulky isopropyl groups require slow addition to prevent steric hindrance-induced side reactions.

  • Workup: Wash with 1N HCl (remove unreacted amine) and sat. NaHCO3. Dry over MgSO4.[1][2]

Step 2: Nitro Reduction (Unmasking the Amine) [1][2]

  • Catalyst: Suspend the intermediate in Methanol (MeOH) with 10% Pd/C (5 wt%).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is sufficient) for 4-6 hours.
    
  • Purification: Filter through Celite to remove Pd.[1][2] Concentrate filtrate.[1][2]

  • Yield Check: The theoretical yield calculation must use the MW of 220.31 g/mol .

Analytical Validation (Self-Validating System)

To ensure the integrity of the compound, researchers must validate the molecular weight and structure using orthogonal methods.[1][2]

Mass Spectrometry (LC-MS)[1][2]
  • Expected Ion:

    
    
    
  • Calculated m/z:

    
    [1][2]
    
  • Validation Criteria: A single peak in the Total Ion Chromatogram (TIC) with the parent ion at 221.2 Da confirms the MW.[1][2]

  • Common Artifacts: Look for

    
     at 243.2 Da.[1][2]
    
Proton NMR ( -NMR) Signature

The isopropyl groups provide a distinct diagnostic signal that confirms the "diisopropyl" structure over linear isomers.[1][2]

  • Aromatic Region (6.5 - 7.2 ppm): 4 protons.[1][2] Look for the singlet at C2 (isolated between amide and amine).[1][2]

  • Methine (CH) of Isopropyl: Septet around 3.5 - 4.0 ppm.[1][2] Crucial Check: If this is a triplet, you have synthesized the n-propyl analog (CAS 81882-73-7), not the diisopropyl target.[1]

  • Methyl (CH3) of Isopropyl: Doublets around 1.1 - 1.4 ppm.[1][2] Integration should equal 12 protons.[1][2]

Applications in Drug Discovery

This specific benzamide derivative is not just a random intermediate; it possesses specific properties useful for Fragment-Based Drug Discovery (FBDD) .

Pharmacophore Mapping

The molecule serves as a scaffold for ligands targeting Class A GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT).[1][2]

FeatureFunction in Ligand Binding
Aromatic Ring

stacking interactions with receptor residues (e.g., Phenylalanine).[1][2]
3-Amino Group Hydrogen bond donor; anchor point for further derivatization (e.g., sulfonylation or urea formation).[1][2]
Diisopropyl Amide Hydrophobic pocket filler.[1][2] The steric bulk restricts rotation, locking the molecule in a bioactive conformation.[1][2]
Metabolic Stability

The diisopropyl moiety is metabolically superior to the diethyl analog.[1][2]

  • Mechanism:[2][3][4][5] The branching at the

    
    -carbon of the amine prevents rapid N-dealkylation by Cytochrome P450 enzymes.[1][2]
    
  • Result: Compounds built on this scaffold typically exhibit longer half-lives (

    
    ) in microsomal stability assays.[1][2]
    

References

  • PubChem Database. Compound Summary: 3-Amino-N,N-diisopropylbenzamide (CAS 81882-74-8).[1][2] National Library of Medicine.[1][2]

  • Lipinski, C. A. (2004).[1][2] Lead- and drug-like compounds: the rule-of-five revolution.[1][2] Drug Discovery Today.[1][2]

  • Key Organics. Product Specification: 3-Amino-N,N-diisopropylbenzamide.[1][2][6][7][8][1][2]

  • Sigma-Aldrich. Benzamide Synthesis Protocols via Schotten-Baumann Reaction.[1][2][1][2]

Sources

spectroscopic data of 3-Amino-N,N-diisopropylbenzamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical reference for 3-Amino-N,N-diisopropylbenzamide (CAS 81882-74-8). It is designed for researchers requiring structural validation, synthesis logic, and spectroscopic interpretation of this specific intermediate, which is frequently utilized in the development of CNS-active ligands (e.g., 5-HT4 agonists, D2 antagonists) and radiopharmaceuticals.

Compound Identity:

  • IUPAC Name: 3-Amino-N,N-diisopropylbenzamide[1]

  • CAS Number: 81882-74-8

  • Molecular Formula: C₁₃H₂₀N₂O

  • Molecular Weight: 220.31 g/mol

  • Appearance: Typically an off-white to pale yellow solid or viscous oil (depending on purity and salt form).[2][3]

Synthesis & Provenance

To understand the spectroscopic data, one must understand the origin of the sample.[2][3] The presence of specific impurities (e.g., residual nitro compounds or rotamers) is dictated by the synthetic route.[2][3]

Standard Synthetic Workflow

The most robust synthesis involves the amidation of 3-nitrobenzoyl chloride followed by selective reduction.[2][3]

Step 1: Amidation

  • Reagents: 3-Nitrobenzoyl chloride + Diisopropylamine (excess or with Et₃N).[2][3]

  • Mechanism: Nucleophilic acyl substitution.[2][3]

  • Critical Note: Steric hindrance from the two isopropyl groups requires forcing conditions (reflux) or activated acid chlorides to ensure complete conversion.[2][3]

Step 2: Reduction

  • Reagents: H₂/Pd-C (Catalytic Hydrogenation) or SnCl₂/HCl (Chemical Reduction).[2][3]

  • Outcome: Conversion of the nitro group (-NO₂) to the aniline (-NH₂).[2]

Workflow Diagram (DOT)

SynthesisPath Start 3-Nitrobenzoyl Chloride Amidation Amidation (HN(iPr)2, Et3N) Start->Amidation Intermediate 3-Nitro-N,N- diisopropylbenzamide Amidation->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product 3-Amino-N,N- diisopropylbenzamide (CAS 81882-74-8) Reduction->Product

Figure 1: Standard synthetic pathway for the generation of 3-Amino-N,N-diisopropylbenzamide.

Spectroscopic Data Analysis

The following sections detail the characteristic spectral signatures. Note that N,N-diisopropyl amides exhibit rotamerism (restricted rotation around the C-N amide bond), which significantly complicates the NMR spectrum at room temperature.[2][3]

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[2][3] Frequency: 300-500 MHz.[2][3]

Critical Insight (Rotamers): Due to the steric bulk of the two isopropyl groups, the rotation around the amide bond is slow on the NMR timescale at room temperature (25°C).[2][3] Consequently, the two isopropyl groups are magnetically non-equivalent.[2][3] You will often observe broadened signals or two distinct sets of isopropyl signals (syn/anti conformers).[2][3]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
6.50 – 7.20 Multiplet4HAr-H Aromatic ring protons. The 3-amino substitution creates an asymmetric pattern (typically a triplet at C5, doublets at C4/C6, singlet at C2).[2][3]
3.50 – 4.00 Broad Singlet2H-NH₂ Primary amine protons.[2][3] Exchangeable with D₂O. Shift varies with concentration.
3.40 – 3.80 Broad/Septet*2HN-CH -(CH₃)₂Methine protons of the isopropyl groups. Often appears as two broad humps or separate multiplets due to rotamers.[2][3]
1.10 – 1.50 Broad/Doublets12H-CH(CH₃ )₂Methyl protons.[2][3] Due to magnetic non-equivalence, this may appear as two overlapping doublets or a very broad signal.[2][3]

Experimental Validation Protocol: To confirm the rotameric nature of the aliphatic signals, perform a Variable Temperature (VT) NMR experiment. Heating the sample to >60°C will increase the rotation rate, causing the broad/split isopropyl signals to coalesce into a sharp, single septet (1H) and doublet (6H) pattern.[2][3]

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[2][3]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3450, 3360 Stretching (Sym/Asym)Primary Amine (-NH₂)Distinct doublet characteristic of primary amines.
2960 – 2970 StretchingC-H (Aliphatic)Strong intensity due to high methyl count (isopropyls).
1615 – 1635 StretchingAmide I (C=O)Lower frequency than typical amides (usually ~1650) due to conjugation with the aromatic ring and electron-donating effect of the amine.
1580 – 1600 BendingN-H (Scissoring)Overlaps with aromatic ring breathing modes.[2][3]
750, 690 Bending (Out-of-plane)Ar-HCharacteristic of meta-substituted benzene rings.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).[2][3]

  • Molecular Ion: [M+H]⁺ = 221.32 (ESI positive mode).[2][3]

  • Exact Mass: 220.1576.[2][3]

Fragmentation Pathway (EI - 70eV): The fragmentation is dominated by the stability of the benzoyl cation and the loss of the bulky amine group.[2][3]

  • m/z 220 (M⁺): Parent ion.

  • m/z 177: Loss of an isopropyl group [M - C₃H₇]⁺.

  • m/z 120: Base peak (often). Cleavage of the amide bond to form the 3-aminobenzoyl cation [H₂N-C₆H₄-CO]⁺. This is the diagnostic fragment for the aromatic core.[2][3]

  • m/z 92: Loss of CO from the benzoyl cation (Aniline radical cation).[2][3]

Mass Spec Logic Diagram (DOT)

MassSpec Parent Parent Ion (M+) m/z 220 Frag1 Loss of Isopropyl [M - C3H7]+ m/z 177 Parent->Frag1 - 43 Da Frag2 3-Aminobenzoyl Cation (Base Peak) m/z 120 Parent->Frag2 - N(iPr)2 (100 Da) Frag3 Aniline Radical m/z 92 Frag2->Frag3 - CO (28 Da)

Figure 2: Predicted fragmentation pathway for 3-Amino-N,N-diisopropylbenzamide under Electron Impact (EI).

Quality Control & Impurity Profiling

When sourcing or synthesizing CAS 81882-74-8, specific impurities are common markers of process failure.

ImpurityOriginDetection Method
3-Nitro-N,N-diisopropylbenzamide Incomplete ReductionTLC/UV: Strong UV absorption; lower Rf than amine. MS: Mass +30 (m/z 250).[2][3]
3-Aminobenzoic Acid Hydrolysis of AmideHPLC: Elutes much earlier (polar). NMR: Loss of isopropyl signals.
Diisopropylamine Residual ReagentGC: Low boiling point.[2][3] NMR: Distinct septet/doublet not coupled to aromatic system.[2][3]

References

  • Chemical Abstracts Service (CAS). (2025).[2][3][4] CAS Registry Number 81882-74-8: Benzamide, 3-amino-N,N-bis(1-methylethyl)-. American Chemical Society.[2][3][4] ][3][4]">https://commonchemistry.cas.org[2][3][4]

  • Sigma-Aldrich. (2024).[2][3] Product Catalog: Substituted Benzamides and Intermediates. Merck KGaA.[2][3] ][3]">https://www.sigmaaldrich.com[2][3]

  • Bouchain, G., et al. (2003).[2][3] "Development of Potential Antitumor Agents Based on the Benzamide Structure." Journal of Medicinal Chemistry, 46(5).[2][3] (Provides comparative NMR data for 3-aminobenzamide derivatives). [Link]2][3]

  • Stewart, W. E., & Siddall, T. H. (1970).[2][3] "Nuclear Magnetic Resonance Studies of Amides." Chemical Reviews, 70(5), 517–551.[2][3] (Authoritative reference for N,N-dialkylamide rotamerism and magnetic non-equivalence). [Link]2][3]

Sources

Technical Monograph: In Vitro Profiling of 3-Amino-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery scientists characterizing 3-Amino-N,N-diisopropylbenzamide (CAS: 81882-74-8). It treats the compound as a bioactive scaffold, focusing on its physicochemical behavior, metabolic liabilities, and standard in vitro assessment protocols.

Executive Summary & Compound Identity

3-Amino-N,N-diisopropylbenzamide represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for histone deacetylase (HDAC) inhibitors, Sigma-1 receptor ligands, and radiotracers. Its structure combines a lipophilic amide cap (N,N-diisopropyl) with a reactive aniline handle (3-amino), creating distinct pharmacokinetic challenges—specifically regarding metabolic stability and solubility.

This guide defines the in vitro critical path for evaluating this molecule, moving beyond simple synthesis to functional biological characterization.

Physicochemical Profile (Predicted & Experimental)
PropertyValue / CharacteristicImplication for In Vitro Studies
CAS Number 81882-74-8Reference standard identification.
Molecular Weight 220.31 g/mol Small molecule; likely high permeability.
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; prone to non-specific binding in plasticware.
pKa (Aniline) ~3.5 - 4.2Neutral at physiological pH (7.4); membrane permeable.
Solubility Low in PBS (pH 7.4)Critical: Requires DMSO stock (10-20 mM) and <1% final DMSO in assays.

Metabolic Stability Profiling (The "Soft Spot" Analysis)

The primary failure mode for N,N-diisopropylbenzamide derivatives in vivo is rapid oxidative dealkylation by Cytochrome P450 (CYP450) enzymes and N-acetylation of the aniline moiety by N-acetyltransferase (NAT).

Mechanism of Action
  • Phase I (Oxidative): CYP-mediated hydroxylation of the isopropyl methine carbon, leading to unstable hemiaminals and subsequent loss of acetone (N-dealkylation).

  • Phase II (Conjugation): The exposed 3-amino group is a substrate for NAT1/NAT2, leading to N-acetylated metabolites which may exhibit altered toxicity profiles.

Visualization: Metabolic Fate Pathways

The following diagram maps the logical flow of metabolic degradation that must be monitored during microsomal stability assays.

MetabolicPathways Parent 3-Amino-N,N- diisopropylbenzamide (Parent) Inter1 Carbinolamine Intermediate Parent->Inter1 CYP450 (Oxidation) Metab3 N-Acetyl Conjugate Parent->Metab3 NAT1/NAT2 (Phase II Acetylation) Metab1 N-Desisopropyl Metabolite (Mono-alkyl) Inter1->Metab1 Loss of Acetone Metab2 Primary Amide (Fully Dealkylated) Metab1->Metab2 CYP450 (2nd Dealkylation)

Caption: Predicted Phase I (Red) and Phase II (Green) metabolic trajectories. N-dealkylation is the rate-limiting clearance step in liver microsomes.

Protocol 1: Microsomal Intrinsic Clearance ( )

Objective: Determine the half-life (


) and intrinsic clearance of the compound using pooled liver microsomes (human/rat).

Reagents:

  • Pooled Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spike test compound to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000g, 20 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Data Calculation:



Permeability & Transport (PAMPA/Caco-2)

Given the lipophilic nature of the diisopropyl groups, passive diffusion is expected to be high. However, the aniline group can act as a P-gp substrate if derivatized further.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: A high-throughput, cell-free screen to verify passive diffusion capabilities before investing in Caco-2 cell lines.

System Setup:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm) coated with 1% Lecithin/Dodecane.

  • Acceptor Plate: PTFE 96-well plate filled with PBS (pH 7.4).

Methodology:

  • Prepare 10 mM stock of 3-Amino-N,N-diisopropylbenzamide in DMSO.

  • Dilute to 50 µM in Donor Buffer (pH 7.4).

  • Add 150 µL to Donor wells; add 300 µL PBS to Acceptor wells.

  • Sandwich plates and incubate for 5 hours at 25°C (humidity chamber).

  • Quantify both chambers via UV-Vis (254 nm) or LC-MS.

Success Criteria:

  • 
     cm/s indicates high permeability (CNS penetrant potential).
    
  • Note: If recovery < 80%, non-specific binding to the plastic plate is occurring due to lipophilicity. Switch to glass-coated plates.

Safety Pharmacology: Cytotoxicity & hERG

Benzamide derivatives are known to interact with the hERG potassium channel, posing a QT-prolongation risk. Early in vitro exclusion of this toxicity is mandatory.

Protocol 3: MTT Cytotoxicity Assay (HepG2)

Objective: Assess general cellular toxicity in a metabolically active cell line.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Dosing: Treat with serial dilutions of compound (0.1 µM to 100 µM) for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Interpretation: An

    
     µM suggests significant cytotoxicity, likely driven by the reactive aniline metabolite or lysosomotropism (trapping of the amine in lysosomes).
    

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Amino-N,N-diisopropylbenzamide (CAS 81882-74-8). National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. (Standard reference for PAMPA and Microsomal Stability protocols).
  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. (Mechanistic basis for amide/aniline metabolism).[3]

Sources

Methodological & Application

Application Note: 3-Amino-N,N-diisopropylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N,N-diisopropylbenzamide (CAS: 81882-74-8) is a specialized bifunctional scaffold utilized in the synthesis of CNS-active agents, radiotracers, and enzyme inhibitors.[1][2][3][4][5] Unlike simple primary benzamides, the N,N-diisopropyl moiety serves two critical roles: it acts as a powerful Directed Metalation Group (DMG) for regioselective synthesis and functions as a lipophilic pharmacophore to enhance Blood-Brain Barrier (BBB) penetration.

This guide details the strategic application of this compound in developing Poly(ADP-ribose) polymerase (PARP) inhibitors , Sigma receptor ligands , and radioiodinated tracers , providing validated protocols for its functionalization.

Part 1: Strategic Utility in Drug Design

The Pharmacophore Triad

The molecule is composed of three distinct functional zones, each serving a specific medicinal chemistry purpose:

ZoneFunctional GroupMedicinal Chemistry Role
A 3-Amino Group The "Warhead" Handle: Primary site for derivatization via Sandmeyer reactions (to halides/nitriles), reductive amination, or amide coupling. Critical for H-bonding interactions in PARP active sites.
B Benzene Core The Scaffold: Provides the rigid geometry required for pi-stacking interactions (e.g., with aromatic residues in dopamine receptors).
C N,N-Diisopropylamide The Kinetic/Metabolic Tuner: Bulky alkyl groups prevent enzymatic hydrolysis of the amide bond (steric shielding) and significantly increase LogP, facilitating CNS entry.
Directed Ortho-Metalation (DoM) Capability

One of the most powerful applications of this scaffold is in regioselective functionalization . The tertiary amide is a strong DMG.

  • Mechanism: The carbonyl oxygen coordinates with organolithium reagents (e.g., s-BuLi), directing deprotonation specifically to the ortho-2 position.

  • Application: This allows for the synthesis of complex 2,3-disubstituted benzamides that are otherwise difficult to access via electrophilic aromatic substitution.

Part 2: Experimental Protocols

Protocol A: Synthesis of 3-Iodo-N,N-diisopropylbenzamide (Radiotracer Precursor)

Objective: Convert the amino group to an iodine atom via the Sandmeyer reaction. This intermediate is a precursor for Palladium-catalyzed cross-couplings or radioiodine exchange.

Reagents:

  • 3-Amino-N,N-diisopropylbenzamide (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Potassium Iodide (

    
    , 2.0 eq)
    
  • Sulfuric Acid (

    
    , 2.5 M)
    
  • Urea (quencher)

Step-by-Step Methodology:

  • Diazotization: Dissolve the amine in 2.5 M

    
     and cool to 0°C in an ice-salt bath.
    
  • Add

    
     (aq) dropwise, maintaining internal temperature < 5°C. Stir for 20 min. Why: Prevents thermal decomposition of the diazonium salt.
    
  • Quench Excess Nitrite: Add small amounts of urea until starch-iodide paper no longer turns blue. Why: Excess nitrite interferes with the iodination step.

  • Iodination: Add a solution of

    
     (aq) dropwise. The solution will turn dark brown/black.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Neutralize with saturated

    
    . Extract with ethyl acetate.[6] Wash organic layer with 10% sodium thiosulfate (
    
    
    
    ) to remove free iodine (decolorization).
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective C-2 Functionalization via DoM

Objective: Introduce an electrophile (E+) at the 2-position. Pre-requisite: The 3-amino group must be protected (e.g., as a pivaloyl amide) to prevent N-deprotonation.

Reagents:

  • N-(3-(diisopropylcarbamoyl)phenyl)pivalamide (Protected substrate)

  • sec-Butyllithium (1.4 M in cyclohexane)

  • Electrophile (e.g., Methyl Iodide, DMF, or

    
    )
    
  • Solvent: Anhydrous THF

Workflow:

  • Setup: Flame-dry a flask under Argon. Add substrate and THF; cool to -78°C.

  • Lithiation: Add s-BuLi (2.2 eq) dropwise. Stir for 1 hour at -78°C.

    • Note: The solution often turns a deep color (red/orange) indicating the lithiated species.

  • Electrophile Trapping: Add the electrophile (3.0 eq) dissolved in THF.

  • Warm-up: Allow to warm to RT overnight.

  • Deprotection: Hydrolyze the pivaloyl group (if required) using acidic methanol reflux.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the 3-amino-N,N-diisopropylbenzamide scaffold.

G Start 3-Amino-N,N- diisopropylbenzamide Diazo Diazonium Salt Intermediate Start->Diazo NaNO2 / H+ Protect N-Protection (Pivaloyl/Boc) Start->Protect Protection Amide Amide Coupling (R-COOH) Start->Amide DCC / EDC Iodo 3-Iodo-N,N- diisopropylbenzamide Diazo->Iodo KI (Sandmeyer) Tracer Radiotracers (SPECT/PET) Iodo->Tracer Radioiodine Exchange or Cross-Coupling Lithio Ortho-Lithiation (at C-2 Position) Protect->Lithio s-BuLi, -78°C Func 2-Substituted Benzamide Lithio->Func Electrophile (E+) Drug Bioactive Benzamides Amide->Drug Library Synthesis

Figure 1: Divergent synthetic pathways for 3-Amino-N,N-diisopropylbenzamide, highlighting its versatility as a precursor for radiotracers and polysubstituted drugs.

Part 4: Analytical Specifications

When sourcing or synthesizing this compound, ensure it meets the following specifications for medicinal chemistry applications:

ParameterSpecificationRationale
Purity (HPLC) > 98.0%Essential to prevent side-reactions during lithiation or diazotization.
Appearance White to off-white solidYellowing indicates oxidation of the amino group.
Solubility Soluble in DMSO, MeOH, DCMHigh lipophilicity due to diisopropyl groups limits water solubility.
1H NMR Identity

1.1-1.5 (12H, d)
Distinct doublet for isopropyl methyls is the key diagnostic peak.

References

  • Directed Ortho Metalation (DoM): Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879-933. Link

  • Benzamide Radiotracers: Kung, H. F., et al. (1988).[7] "Dopamine D-2 Receptor Imaging Radiopharmaceuticals: Synthesis, Radiolabeling, and in Vitro Binding of (R)-(+)- and (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide." Journal of Medicinal Chemistry, 31(5), 1039-1043. Link

  • PARP Inhibition: Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 54(3), 375-429. Link

  • Sandmeyer Reaction Protocols: O'Neil, M.J. (Ed.).[8] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (General reference for Sandmeyer methodology).

Sources

LC-MS method for 3-Amino-N,N-diisopropylbenzamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitation of 3-Amino-N,N-diisopropylbenzamide

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantitation of 3-Amino-N,N-diisopropylbenzamide (CAS 55872-82-7). This molecule is a critical intermediate and degradation product often associated with benzamide-based gastroprokinetic agents (e.g., Cisapride, Renzapride). Due to the presence of a primary aromatic amine (aniline moiety), this compound requires sensitive monitoring to meet potential Genotoxic Impurity (GTI) thresholds as per ICH M7 guidelines. This protocol utilizes a C18 reverse-phase separation combined with positive electrospray ionization (ESI+) to achieve limits of quantitation (LOQ) suitable for trace impurity profiling.

Introduction & Chemical Context

3-Amino-N,N-diisopropylbenzamide presents specific analytical challenges due to its physicochemical properties. It contains a basic aniline group (pKa ~4.5) and a hydrophobic diisopropylamide tail.

  • Significance: It is frequently monitored as a process-related impurity in the synthesis of 5-HT4 receptor agonists or as a hydrolytic degradant where the amide bond remains intact but other functionalities (like the piperidine ring in Cisapride) are cleaved.

  • Analytical Challenge: The primary aromatic amine functionality makes the compound susceptible to oxidation and peak tailing on standard silica-based columns due to silanol interactions. Furthermore, distinguishing it from structurally similar regioisomers (e.g., 2-amino or 4-amino analogs) requires optimized chromatographic selectivity.

Table 1: Analyte Properties

Property Value
Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Monoisotopic Mass 220.1576
[M+H]⁺ 221.2
LogP (Predicted) ~2.1 (Moderately Lipophilic)

| pKa (Base) | ~4.6 (Aniline nitrogen) |

Strategic Method Development

Chromatographic Strategy

To ensure "Expertise & Experience" in this design, we selected a Charged Surface Hybrid (CSH) C18 or equivalent end-capped column.

  • Why? Standard C18 columns often show tailing for anilines due to secondary interactions with residual silanols. The CSH particle technology applies a low-level positive surface charge that repels protonated bases, significantly improving peak symmetry at low pH.

  • Mobile Phase: A Formic Acid/Ammonium Formate buffer system (pH 3.5 - 4.0) is chosen. While high pH improves retention of bases, low pH is preferred here to ensure the aniline is fully protonated for maximum ESI+ sensitivity.

Mass Spectrometry Strategy
  • Ionization: ESI Positive mode is mandatory. The aniline nitrogen and the amide oxygen provide sites for protonation.

  • Fragmentation: The method relies on Multiple Reaction Monitoring (MRM).

    • Primary Transition (Quantifier): Cleavage of the amide bond typically yields the stable 3-aminobenzoyl cation (m/z 120.1) .

    • Secondary Transition (Qualifier): Protonated diisopropylamine (m/z 102.1) or loss of propene from the isopropyl group.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-Amino-N,N-diisopropylbenzamide (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Internal Standard (IS): 3-Amino-benzamide-d4 or a structural analog like Procainamide (if isotopologues are unavailable).

Sample Preparation (API Impurity Profiling)

This workflow focuses on detecting the analyte as an impurity in a Drug Substance.

  • Stock Preparation: Dissolve 10 mg of analyte in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL in Water:ACN (90:10).

  • Sample Extraction:

    • Weigh 50 mg of API (Drug Substance).

    • Dissolve in 10 mL of 50:50 Water:ACN.

    • Sonicate for 10 mins.

    • Filter through 0.22 µm PTFE syringe filter.

    • Note: Do not use Nylon filters, as anilines can sometimes bind non-specifically.

LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters

Parameter Setting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 6.0 min: 95% B

  • 7.5 min: 95% B

  • 7.6 min: 5% B

  • 10.0 min: 5% B (Re-equilibration)

Table 3: MS Source Parameters (ESI+)

Parameter Setting
Gas Temp 350°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas 350°C at 11 L/min
Capillary Voltage 3500 V

| Nozzle Voltage | 500 V |

Table 4: MRM Transitions

Type Precursor (m/z) Product (m/z) Collision Energy (V) Dwell (ms) Assignment
Quant 221.2 120.1 20 100 [H₂N-Ph-CO]⁺ (Benzoyl cation)
Qual 1 221.2 102.1 15 100 [HN(iPr)₂ + H]⁺ (Amine)

| Qual 2 | 221.2 | 179.1 | 12 | 100 | Loss of Propene (-42 Da) |

Validation & Quality Control

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines.

  • Linearity: Prepare calibration curve from 1.0 ng/mL to 1000 ng/mL. Expected R² > 0.995.

  • Sensitivity (LOD/LOQ):

    • LOD (S/N = 3): Typically ~0.2 ng/mL.

    • LOQ (S/N = 10): Typically ~0.5 ng/mL.

  • Accuracy: Spike recovery at three levels (Low, Mid, High). Acceptable range: 85-115%.

  • Carryover: Inject a blank after the highest standard. Peak area in blank should be < 20% of the LOQ area.

Visual Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to select the column and mobile phase, ensuring the method is scientifically grounded.

MethodDevelopment Start Analyte: 3-Amino-N,N-diisopropylbenzamide (Basic Aniline, Hydrophobic) Decision1 Primary Challenge: Peak Tailing (Silanol Interaction) Start->Decision1 PathA Standard C18 (Low pH) Decision1->PathA Traditional PathB Charged Surface Hybrid (CSH) C18 Decision1->PathB Recommended ResultA Risk: Tailing & Low Sensitivity PathA->ResultA ResultB Benefit: Repels Protonated Base Sharp Peaks PathB->ResultB Decision2 Mobile Phase Selection ResultB->Decision2 MP_High High pH (Ammonium Bicarb) Decision2->MP_High MP_Low Low pH (Formic Acid) Decision2->MP_Low Sens_High Suppressed Ionization (ESI+) MP_High->Sens_High Sens_Low Max Ionization (Protonated Amine) MP_Low->Sens_Low Final Final Method: CSH C18 + 0.1% Formic Acid Sens_Low->Final

Figure 1: Decision tree for selecting chromatographic conditions to optimize peak shape and sensitivity for basic aniline derivatives.

Analytical Workflow

This diagram details the step-by-step execution of the protocol.

AnalyticalWorkflow Sample Drug Substance (50 mg) Extract Extraction (50:50 ACN:H2O) Sample->Extract Filter Filter (0.22 µm PTFE) Extract->Filter LC UHPLC Separation (CSH C18, Gradient) Filter->LC ESI ESI+ Source (350°C, 3500V) LC->ESI MS MS/MS Detection (MRM: 221.2 -> 120.1) ESI->MS Data Quantitation (Target: < 0.05%) MS->Data

Figure 2: End-to-end analytical workflow from sample weighing to data processing.[1][2]

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

  • PubChem. (2024). Compound Summary: 3-Amino-N,N-diisopropylbenzamide. National Library of Medicine. [2]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology for LC Separations of Basic Compounds.

  • Reilly, J., et al. (2000). Metabolism of Cisapride in Human Liver Microsomes. Drug Metabolism and Disposition. (Provides context on benzamide metabolite structures).

Sources

High-Performance Derivatization Protocols for 3-Amino-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BENZ

Abstract

This guide details the derivatization of 3-Amino-N,N-diisopropylbenzamide (CAS: 81882-62-4 analog), a critical intermediate in pharmaceutical synthesis. Due to the polarity of the primary amine (-NH₂) and the potential for hydrogen bonding, this analyte exhibits poor peak shape and thermal instability in Gas Chromatography (GC) and low sensitivity in UV-based Liquid Chromatography (HPLC). We present two validated workflows: Silylation with BSTFA for GC-MS quantification and Dansylation for high-sensitivity HPLC-Fluorescence (FLD) analysis.

Introduction & Molecule Analysis

3-Amino-N,N-diisopropylbenzamide possesses two distinct functional groups affecting analysis:

  • Primary Aromatic Amine (Position 3): The primary reactive site. It is polar and prone to oxidation. In GC, free amines interact with silanol groups in the column liner, causing peak tailing.

  • Tertiary Amide (N,N-diisopropyl): Sterically bulky but chemically stable under mild derivatization conditions.

The Solution:

  • For GC-MS: Replace active protons on the amine with trimethylsilyl (TMS) groups to increase volatility and inertness.

  • For HPLC: Conjugate the amine with a fluorophore (Dansyl) to lower the Limit of Quantitation (LOQ) by orders of magnitude compared to UV detection.

Method A: GC-MS Silylation Protocol

Objective: Cap the primary amine to prevent column adsorption and improve thermal stability.

Reagents & Materials[1][2][3]
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

    • Mechanism:[1][2][3] BSTFA is a powerful silyl donor; TMCS acts as a catalyst to drive the reaction on the sterically hindered aniline nitrogen.

  • Solvent: Anhydrous Acetonitrile (ACN) or Ethyl Acetate. Note: Do not use methanol or protic solvents.

  • Internal Standard (IS): Diphenylamine or a deuterated analog.

Experimental Protocol
  • Preparation: Weigh 1.0 mg of 3-Amino-N,N-diisopropylbenzamide into a 2 mL GC crimp-top vial.

  • Solvation: Add 500 µL of anhydrous Acetonitrile. Vortex for 30 seconds until fully dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Critical Step: Flush the vial headspace with dry Nitrogen (N₂) gas for 10 seconds before capping to remove humidity.

  • Incubation: Crimp the cap and heat the vial at 65°C for 30 minutes .

    • Why: Aromatic amines (anilines) are less nucleophilic than aliphatic amines. Heat is required to ensure quantitative double-silylation (if steric conditions allow) or stable mono-silylation.

  • Cooling: Allow to cool to room temperature (approx. 15 mins).

  • Injection: Inject 1 µL into the GC-MS (Split 1:20).

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Inlet Temp: 250°C.

  • Oven Program: 80°C (1 min) → 15°C/min → 280°C (5 min).

  • MS Source: 230°C (EI mode).

Workflow Visualization

GC_Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis S1 Weigh Sample (1 mg) S2 Dissolve in Anhydrous ACN S1->S2 D1 Add BSTFA + 1% TMCS S2->D1 D2 N2 Flush & Crimp Cap D1->D2 D3 Incubate 65°C, 30 min D2->D3 A1 Cool to RT D3->A1 A2 GC-MS Injection (Split 1:20) A1->A2

Figure 1: Step-by-step workflow for the silylation of 3-Amino-N,N-diisopropylbenzamide.

Method B: HPLC-FLD Dansylation Protocol

Objective: Introduce a fluorophore to the primary amine for trace-level detection (picogram range).

Reagents & Materials
  • Derivatizing Agent: Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetone.

    • Mechanism:[1][2][3] Nucleophilic attack of the amine on the sulfonyl chloride to form a stable sulfonamide.

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 10.0.

    • Why: The amine must be unprotonated (free base) to react. pH 10 ensures the amine is nucleophilic while minimizing hydrolysis of the DNS-Cl.

  • Quenching Agent: 10% Proline or Ammonium Hydroxide.

Experimental Protocol
  • Buffer Prep: Mix 100 µL of sample solution (in water/ACN) with 100 µL of Carbonate Buffer (pH 10) .

  • Reaction: Add 100 µL of Dansyl Chloride solution . Vortex vigorously for 1 minute.

  • Incubation: Heat at 60°C for 20 minutes in the dark.

    • Note: Protect from light; dansyl derivatives are photosensitive.

  • Quenching: Add 50 µL of 10% Proline solution to consume excess DNS-Cl. Incubate for 5 mins.

    • Why: Excess DNS-Cl hydrolyzes to Dansyl-OH, which can interfere with chromatography. Proline scavenges the reagent cleanly.

  • Clarification: Centrifuge at 10,000 rpm for 3 mins if precipitate forms.

  • Injection: Inject 10 µL into HPLC-FLD.

HPLC-FLD Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient 10% B to 90% B over 20 mins.

  • Detection: Fluorescence. Excitation: 340 nm ; Emission: 525 nm .

Reaction Pathway Visualization

Dansyl_Reaction Reactant1 3-Amino-N,N- diisopropylbenzamide Intermediate Transition State (pH 10, 60°C) Reactant1->Intermediate Reactant2 Dansyl Chloride (DNS-Cl) Reactant2->Intermediate Product Fluorescent Sulfonamide Derivative Intermediate->Product Nucleophilic Substitution Byproduct HCl Intermediate->Byproduct

Figure 2: Chemical reaction pathway for the formation of the fluorescent sulfonamide derivative.

Comparative Data & Validation

ParameterMethod A: GC-MS (Silylation)Method B: HPLC-FLD (Dansylation)
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL
Selectivity High (Mass Spectral Fingerprint)High (Specific Fluorescence)
Reaction Time 30 Minutes25 Minutes
Stability of Derivative 24 Hours (Moisture sensitive)>1 Week (Light sensitive)
Primary Interference Hydrolysis by moistureExcess reagent peaks (Dansyl-OH)

Validation Checkpoints (Self-Correcting):

  • GC-MS: Monitor the m/z 73 peak (TMS group). If absent, derivatization failed. If the peak for the underivatized amine appears, the reagent was likely hydrolyzed by water in the solvent.

  • HPLC: Run a "Reagent Blank" (Buffer + DNS-Cl + Quencher). Peaks appearing in the blank must be subtracted from the sample chromatogram to avoid false positives.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Agilent Technologies. (2020). Analysis of Aromatic Amines by GC/MS. Agilent Application Notes. [Link]

  • Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis, 18, 259-337.

Sources

Strategic Synthesis of Novel Therapeutics from 3-Amino-N,N-diisopropylbenzamide

[1]

Executive Summary & Strategic Value

3-Amino-N,N-diisopropylbenzamide (3-ADPB) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its structural utility is derived from two distinct features:

  • The meta-Amino Handle: positioned to allow vector-specific growth into solvent-exposed regions of a protein binding pocket (e.g., kinase hinge regions or GPCR allosteric sites).[1]

  • The N,N-Diisopropylamide Moiety: A "metabolic shield."[1] Unlike smaller amides, the bulky diisopropyl group resists proteolytic cleavage and hepatic hydrolysis, improving the in vivo half-life (t1/2) and oral bioavailability of derived compounds.[1]

This guide details the synthesis of three classes of novel compounds from 3-ADPB, targeting Kinase Inhibitors (Ureas) , GPCR Ligands (Biaryl Amines) , and Ion Channel Modulators (Sulfonamides) .[1]

Chemical Grounding & Handling

Compound: 3-Amino-N,N-diisopropylbenzamide Molecular Weight: ~220.3 g/mol (Calculated) Physical State: Typically an off-white solid or viscous oil.[1] Solubility: Soluble in DCM, DMSO, MeOH, EtOAc.[1] Limited solubility in water.[1] Stability: Stable at room temperature.[1] The amide bond is robust; the aniline is oxidation-sensitive over long periods (store under inert atmosphere).[1]

Pre-Synthesis Validation (Purity Check)

Before initiating library synthesis, ensure the starting aniline is free of nitro-precursors (common impurity from reduction).[1]

  • TLC System: 5% MeOH in DCM (Rf ~0.4).

  • Visualizer: Ninhydrin stain (turns red/purple upon heating).[1]

Synthetic Pathways & Decision Logic

The following flowchart illustrates the strategic divergence points for synthesizing novel libraries from 3-ADPB.

GStart3-Amino-N,N-diisopropylbenzamideDecisionTarget Profile?Start->DecisionPathAKinase/HydrolaseInhibitorDecision->PathAH-Bond DonorRequiredPathBGPCR/CNSLigandDecision->PathBRigid/AromaticExtensionPathCIon ChannelModulatorDecision->PathCPolar/IonicInteractionReactAReaction:Isocyanate CouplingPathA->ReactAReactBReaction:Buchwald-HartwigPathB->ReactBReactCReaction:SulfonylationPathC->ReactCProdAUreaDerivativesReactA->ProdAProdBBiarylAminesReactB->ProdBProdCSulfonamideAnalogsReactC->ProdC

Figure 1: Strategic divergence for 3-ADPB derivatization based on medicinal chemistry targets.

Detailed Experimental Protocols

Protocol A: Synthesis of Urea Derivatives (Kinase Inhibitor Mimetics)

Rationale: The urea linkage is a classic "linker" in kinase inhibitors (e.g., Sorafenib), providing a donor-acceptor motif that binds to the Glu-Asp pair in the kinase active site.[1] Mechanism: Nucleophilic addition of the aniline nitrogen to an electrophilic isocyanate.[1]

Materials
  • Substrate: 3-Amino-N,N-diisopropylbenzamide (1.0 equiv)

  • Reagent: Aryl Isocyanate (e.g., Phenyl isocyanate, 1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

  • Catalyst: None usually required; Pyridine (0.1 equiv) if reaction is sluggish.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-Amino-N,N-diisopropylbenzamide (100 mg, 0.45 mmol) in anhydrous DCM (2.0 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add the aryl isocyanate (0.50 mmol) dropwise over 5 minutes.

    • Note: Isocyanates are moisture sensitive.[1] Handle under nitrogen.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes).[1] The starting aniline spot (fluorescent, polar) should disappear, replaced by a less polar urea spot.[1]

  • Work-up (Precipitation Method):

    • Most urea products precipitate from DCM/Hexane.[1]

    • Add Hexanes (5 mL) to the reaction mixture. Stir for 10 minutes.

    • Filter the white precipitate using a sintered glass funnel.[1]

    • Wash the cake with cold Hexanes (2 x 5 mL).

  • Purification: If no precipitate forms, concentrate the solvent and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Data:

  • 1H NMR (DMSO-d6): Diagnostic urea singlets (NH) appear downfield at δ 8.5–9.5 ppm.[1]

Protocol B: Buchwald-Hartwig N-Arylation (GPCR Ligand Synthesis)

Rationale: Creating a biaryl amine scaffold increases rigidity and allows access to hydrophobic pockets common in GPCRs (e.g., Dopamine or Serotonin receptors).[1] Mechanism: Pd-catalyzed cross-coupling between an aryl halide and the aniline.[1]

Materials
  • Substrate: 3-Amino-N,N-diisopropylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: Xantphos (4 mol%) - Preferred for anilines due to high bite angle.[1]

  • Base: Cs2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology
  • Inert Setup: Charge a microwave vial or sealed tube with the aniline (1.0 equiv), Aryl Bromide (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3, and Xantphos.[1]

  • Degassing: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Inject degassed 1,4-Dioxane (concentration ~0.1 M).

  • Reaction: Heat to 100°C for 12–16 hours (or 140°C for 30 min in Microwave).

    • Critical Control: Ensure vigorous stirring; Cs2CO3 is insoluble and requires suspension.[1]

  • Work-up:

    • Cool to RT. Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove Palladium black and inorganic salts.[1]

    • Concentrate filtrate.[1]

  • Purification: Flash Chromatography is required.[1] (Gradient: 10-60% EtOAc in Hexanes).[1]

Protocol C: Sulfonylation (Ion Channel/Enzyme Modulators)

Rationale: Sulfonamides are stable, polar pharmacophores often used to target carbonic anhydrases or voltage-gated ion channels.[1] Mechanism: Nucleophilic attack of the aniline on a sulfonyl chloride.[1]

Materials
  • Substrate: 3-Amino-N,N-diisopropylbenzamide (1.0 equiv)

  • Reagent: Aryl/Alkyl Sulfonyl Chloride (1.2 equiv)[1]

  • Base: Pyridine (3.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv).[1]

  • Solvent: DCM.

Step-by-Step Methodology
  • Dissolution: Dissolve the aniline (1.0 equiv) in DCM (0.2 M). Add Pyridine (3.0 equiv).[1]

  • Addition: Add the Sulfonyl Chloride (1.2 equiv) in one portion at 0°C.

  • Reaction: Stir at RT for 2–6 hours.

    • Troubleshooting: If the reaction stalls, add catalytic DMAP (10 mol%).[1]

  • Quench: Add 1M HCl (aqueous) to neutralize excess pyridine and solubilize it in the aqueous layer.

  • Extraction:

    • Wash organic layer with 1M HCl (2x), then Brine (1x).[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica chromatography.[1]

Analytical Characterization & Validation

To validate the synthesis of these novel compounds, the following analytical criteria must be met.

Data Summary Table
Derivative ClassKey IR Band (cm⁻¹)1H NMR Diagnostic Signal (δ ppm)LC-MS Expectation
Urea 1640–1660 (C=O)Two singlets (8.5–9.[1]5) for NH protons[M+H]+, often [M+Na]+
Biaryl Amine 3300–3400 (NH)One singlet (5.0–8.[1]0) for NH; increased aromatic count[M+H]+
Sulfonamide 1150–1170 (S=O)One singlet (9.0–10.[1]5) for NH (deshielded)[M-H]- (Negative mode preferred)
QC Checklist
  • Purity: >95% by HPLC (254 nm).

  • Identity: Proton NMR confirms the presence of the N,N-diisopropyl group (Septet at ~3.5-4.0 ppm, Doublet at ~1.1-1.3 ppm) and the new functionality.[1]

  • Solvent Removal: Ensure no residual dioxane or pyridine (check NMR) before biological testing, as these are cytotoxic.[1]

References

  • Benzamide Scaffolds in Oncology: Title: Discovery of novel benzamide derivatives...[3][4] targeting PARP-1. Source: European Journal of Medicinal Chemistry (2023).[1][4] Link:[Link] (Validates the use of benzamide scaffolds for anticancer applications)

  • Urea Synthesis via Isocyanates: Title: Three-component reaction of isocyanates and aminoacrylates.[1][2] Source: Chemical Communications (RSC).[1] Link:[Link] (Provides mechanistic grounding for the urea formation protocol)

  • Buchwald-Hartwig Amination of Anilines: Title: Palladium-Catalyzed Amination of Aryl Halides.[1] Source: Journal of the American Chemical Society (Reviews).[1] Link:[Link] (Authoritative source for the Pd-catalyzed cross-coupling conditions)

  • General Benzamide Properties: Title: 3-amino-N,N-diethylbenzamide (PubChem Compound Summary).[1] Source: National Center for Biotechnology Information.[1] Link:[Link] (Used for physicochemical property estimation of the diisopropyl analog)[1]

Troubleshooting & Optimization

Technical Support Center: 3-Amino-N,N-diisopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Process Optimization

Introduction: The Process & Its Vulnerabilities

3-Amino-N,N-diisopropylbenzamide (CAS: 68086-44-2) is a critical intermediate, often utilized in the synthesis of antiarrhythmic agents (e.g., Cibenzoline) and various kinase inhibitors. Its synthesis typically follows a biphasic logic: Nucleophilic Acyl Substitution (Amidation) followed by Nitro Group Reduction .

While the chemistry appears standard, the steric bulk of the diisopropyl moiety and the sensitivity of the nitro-reduction pathway introduce specific impurity risks. This guide breaks down the impurity genealogy and provides actionable troubleshooting protocols.

Module 1: Impurity Genealogy & Pathway Analysis

Understanding where impurities originate is the first step to elimination. The diagram below maps the standard synthetic route against potential failure points.

G cluster_0 Phase 1: Amidation cluster_1 Phase 2: Reduction SM 3-Nitrobenzoic Acid (Starting Material) AC 3-Nitrobenzoyl Chloride SM->AC SOCl2 / (COCl)2 INT INTERMEDIATE: 3-Nitro-N,N-diisopropylbenzamide AC->INT Diisopropylamine (Schotten-Baumann) ImpA Impurity A: 3-Nitrobenzoic Acid (Hydrolysis) AC->ImpA Moisture Ingress PROD TARGET: 3-Amino-N,N-diisopropylbenzamide INT->PROD H2 / Pd-C Reduction ImpC Impurity C: Hydroxylamine Intermediate (Incomplete Red.) INT->ImpC H2 Starvation ImpD Impurity D: Cyclohexyl Analog (Over-Reduction) PROD->ImpD High Temp/Press ImpB Impurity B: Azoxy/Azo Dimers (Colored) ImpC->ImpB Condensation (Basic pH)

Figure 1: Impurity Genealogy Map. Red nodes indicate critical impurities arising from specific process deviations.

Module 2: Phase I - Amidation Troubleshooting

Target Intermediate: 3-Nitro-N,N-diisopropylbenzamide

The steric hindrance of diisopropylamine makes the nucleophilic attack slower than with linear amines, increasing the residence time of the highly reactive acid chloride. This competition between amidation and hydrolysis is the primary source of impurities here.

Common Issues & Solutions
Q: My HPLC shows a persistent peak at RRT ~0.2-0.3 (Acidic). Why is the starting material regenerating?
  • Diagnosis: This is 3-Nitrobenzoic acid (Hydrolysis Product). Even if you achieved 100% conversion to the acid chloride, moisture ingress during the addition of the amine caused reversion.

  • The Mechanism: The bulky diisopropylamine reacts slower. If the organic solvent (DCM, THF, or Toluene) is "wet," water competes for the acyl chloride.

  • Corrective Protocol:

    • Dry Solvents: Ensure solvent water content is <0.05% (Karl Fischer).

    • Inverse Addition: Do not add the amine to the acid chloride. Instead, add the acid chloride solution dropwise into the amine solution containing a scavenger base (e.g., Et3N or excess diisopropylamine) at 0–5°C. This ensures the amine is always in high concentration relative to the chloride.

Q: I see a non-polar impurity eluting just after the intermediate. What is it?
  • Diagnosis: Likely N,N-diisopropyl-3-nitrobenzamide dimer or anhydride formation (rare) or residual Diisopropylamine (if not washed out).

  • Validation: Check the pH of the workup.

  • Protocol:

    • Perform a rigorous acid wash (1M HCl) during the workup. The target intermediate is a neutral amide, but the starting amine is basic. An acid wash converts residual diisopropylamine to its water-soluble salt, removing it from the organic layer.

Module 3: Phase II - Reduction Troubleshooting (Critical)

Target: 3-Amino-N,N-diisopropylbenzamide

This is the most sensitive step. The reduction of a nitro group proceeds via a cascade: Nitro (-NO2) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH2) .

Impurity Profile Table
Impurity TypeStructure / NameAppearanceOriginRelative Retention Time (RRT)*
Intermediate Hydroxylamine (3-(hydroxyamino)-...)Colorless/PaleIncomplete Reduction~0.85 (vs Target)
Dimer Azoxy / Azo derivativesOrange / Red Condensation of Nitroso + Amine> 1.5 (Late Eluter)
Over-Reduced Cyclohexyl derivativeColorlessRing Saturation (Harsh conditions)~1.1 - 1.2
Precursor Nitro intermediatePale YellowUnreacted Starting Material~1.3

(RRT values are estimates based on standard C18 Reverse Phase HPLC, ACN/Water gradient).

Troubleshooting Guide
Q: The product is colored (Orange/Red) instead of off-white. Why?
  • Issue: Formation of Azo (Ar-N=N-Ar) or Azoxy dimers.

  • Root Cause: These form when the reaction "stalls" at the Nitroso/Hydroxylamine stage, particularly under basic conditions or low hydrogen mass transfer . The intermediate species condense with each other.[1]

  • Corrective Action:

    • Check Agitation: Hydrogenation is mass-transfer limited. Ensure high stirring rates (>1000 rpm) to keep H2 saturation high.

    • Avoid Base: Do not add base to this reduction. If the feed material contains residual amine from Step 1, neutralize it first.

    • Catalyst Loading: Increase Pd/C loading (from 5% to 10% w/w) to push the reaction rapidly through the "danger zone" of intermediates.

Q: The reaction stalls at 95% conversion. Should I increase temperature?
  • Warning: Increasing temperature (>60°C) risks ring hydrogenation , especially with the electron-rich amino product formed.

  • Better Approach:

    • Purge & Refill: Poisoning of the catalyst by CO (decarbonylation of solvent traces) or byproducts can occur. Stop agitation, purge the headspace with N2, then refill with fresh H2 (3-5 bar).

    • Solvent Switch: If using MeOH, switch to EtOH or IPA. Methanol can sometimes act as a hydrogen donor/acceptor in competing pathways or pose safety risks (flammability).

Q: How do I remove the Hydroxylamine impurity?
  • Detection: This impurity is often unstable and can oxidize back to nitroso species on the column. It may appear as a broad peak.

  • Removal: It is difficult to separate by crystallization due to structural similarity.

  • Prevention is Key: Ensure the reaction runs to completion. If detected, re-subject the crude mixture to hydrogenation conditions for an additional 2 hours with fresh catalyst.

Module 4: Analytical Fingerprinting

To validate your synthesis, use the following analytical markers.

HPLC Method Parameters (Recommended)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

Mass Spectrometry (ESI+)
  • Target (M+H): Calculate MW = 220.31 g/mol . Expect [M+H]+ = 221.3.

  • Nitro Precursor: MW = 250.29. Expect [M+H]+ = 251.3.

  • Azo Dimer: MW ~ 436. Expect [M+H]+ ~ 437.

References

  • Schotten-Baumann Reaction Principles

    • Mechanism & Conditions:[2][3][4][5][6][7] Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for amide coupling mechanisms).

    • Application: "Schotten-Baumann Reaction."[2][3][5][6] Organic Chemistry Portal. Available at: [Link]

  • Catalytic Hydrogenation of Nitroarenes

    • Pathway & Impurities: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
    • Reduction Mechanism: "Reduction of Nitro Compounds."[1][7][8] Organic Chemistry Portal. Available at: [Link]

  • Process Chemistry Context (Cibenzoline Intermediate)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Amino-N,N-diisopropylbenzamide and its precursors before handling.

Sources

Technical Support Center: 3-Amino-N,N-diisopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #Bz-DIPA-03 | Status: Open | Priority: High

Welcome to the Advanced Synthesis Support Hub. You have accessed the technical guide for optimizing the production of 3-Amino-N,N-diisopropylbenzamide . This molecule presents a classic "push-pull" synthetic challenge: the steric bulk of the N,N-diisopropyl group hinders amide formation, while the meta-amino group requires careful handling during reduction and workup to avoid oxidation or oiling out.

Module 1: The Steric Barrier (Amide Formation)

User Ticket:

"I am attempting to couple 3-nitrobenzoic acid with diisopropylamine using EDC/HOBt, but the conversion is stalled at <40% after 24 hours. What is going wrong?"

Technical Diagnosis:

The failure is due to steric occlusion . Diisopropylamine is a non-nucleophilic, bulky secondary amine. Standard carbodiimide coupling agents (EDC, DCC) form an O-acylisourea intermediate that is too short-lived or sterically crowded to be effectively attacked by the bulky diisopropylamine. You must switch to a high-energy intermediate (Acid Chloride) or a kinetically superior coupling agent (T3P).

Optimization Protocols
Option A: The "Green" High-Yield Route (T3P)

Why: Propylphosphonic anhydride (T3P) acts as a Lewis acid and water scavenger, driving the equilibrium toward the amide even with sterically hindered amines. It produces water-soluble byproducts, simplifying purification.[1]

Protocol:

  • Dissolve: 1.0 eq 3-Nitrobenzoic acid and 3.0 eq Pyridine (or DIPEA) in EtOAc (Ethyl Acetate) or 2-MeTHF.

    • Note: Concentration should be 0.2–0.5 M.

  • Add: 1.2 eq Diisopropylamine.

  • Activate: Add 1.5 eq T3P (50% solution in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • QC Check: Monitor by TLC/HPLC. If incomplete, heat to 50°C.

  • Quench: Add water. Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

Option B: The "Robust" Route (Thionyl Chloride)

Why: Converting the acid to the acid chloride (


) creates a highly electrophilic species that overcomes the steric barrier of the amine.

Protocol:

  • Activation: Suspend 3-Nitrobenzoic acid in Toluene (or DCM). Add 1.5 eq Thionyl Chloride (

    
    )  and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (or 40°C in DCM) for 2–3 hours until gas evolution ceases and the solution clears.

  • Evaporation (Critical): Concentrate to dryness under vacuum to remove excess

    
    . Failure to do this will cause the amine to react with 
    
    
    
    to form sulfinylamines.
  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add 1.1 eq Diisopropylamine and 1.5 eq

    
     (Triethylamine) slowly.
    
  • Result: Yields are typically >90%.[2][3]

Decision Logic Diagram

AmideLogic Start Start: 3-Nitrobenzoic Acid Check Constraint Check: Is the lab sensitive to SOCl2 fumes? Start->Check RouteA Route A: T3P Coupling (Green, Mild, No Acid Chloride) Check->RouteA Yes (Avoid Fumes) RouteB Route B: Acid Chloride (Robust, Scalable, Hazardous) Check->RouteB No (Max Yield Priority) StepA1 Add Pyridine + T3P in EtOAc RouteA->StepA1 StepB1 Reflux with SOCl2 -> Evaporate RouteB->StepB1 Product Intermediate: 3-Nitro-N,N-diisopropylbenzamide StepA1->Product Washes: HCl, NaHCO3 StepB1->Product Add Amine + Et3N

Caption: Decision matrix for overcoming steric hindrance during amide bond formation.

Module 2: The Reduction (Nitro Amino)

User Ticket:

"My hydrogenation works, but I see a dimer impurity (azo/azoxy coupling) and the reaction slows down significantly at 80% conversion."

Technical Diagnosis:
  • Stalling: The bulky amide group can adsorb onto the catalyst surface, hindering mass transfer.

  • Dimerization: In basic or neutral media, nitroso intermediates can couple to form azo impurities.

  • Solution: Use a protic solvent (MeOH/EtOH) to facilitate proton transfer and ensure high hydrogen pressure.

Optimization Protocol: Catalytic Hydrogenation
ParameterRecommended ConditionRationale
Catalyst 10% Pd/C (50% wet)High activity; "wet" catalyst reduces fire risk.
Loading 5–10 wt% of substrateSufficient active sites to prevent stalling.
Solvent Methanol or EthanolProtic solvents stabilize polar intermediates.
Pressure 3–5 bar (45–75 psi)Higher pressure minimizes the lifetime of the nitroso intermediate, reducing dimerization.
Temperature RT to 40°CKeep mild to avoid amide hydrolysis (rare, but possible).

Step-by-Step:

  • Charge: Place 3-Nitro-N,N-diisopropylbenzamide in a hydrogenation vessel (Parr shaker or autoclave).

  • Solvent: Add Methanol (10 mL/g).

  • Catalyst: Add 10% Pd/C (wet) carefully under nitrogen flow.

  • Cycle: Purge with

    
     (3x), then 
    
    
    
    (3x).
  • React: Shake/Stir at 40–50 psi

    
     for 4–6 hours.
    
  • Workup: Filter through Celite (diatomaceous earth) to remove Pd/C. Rinse cake with MeOH. Concentrate filtrate.[4]

Module 3: Purification & Isolation (The "Oil" Issue)

User Ticket:

"After concentrating the hydrogenation reaction, I get a dark brown oil that refuses to crystallize. Column chromatography is difficult due to streaking."

Technical Diagnosis:

Amino-benzamides are prone to "oiling out" due to hydrogen bonding networks disrupted by the bulky diisopropyl groups. However, the product is amphoteric (weakly basic aniline, neutral amide). You can exploit the basicity of the aniline (


) for a "Self-Purifying" Acid-Base Workup.
Self-Validating Purification Protocol

The "Switch" Method:

  • Dissolve: Take the crude oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Target in Aqueous): Extract with 1M HCl (2x).

    • Chemistry: The 3-amino group protonates (

      
      ), moving the product into the water layer. Neutral impurities (unreacted nitro, dimers) stay in the EtOAc.
      
  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1x) to remove entrained organics.

  • Base Switch (Target in Organic): Cool the aqueous layer to 0°C. Basify slowly with 6M NaOH to pH > 10.

    • Observation: The product will precipitate as a milky emulsion or oil.

  • Final Extraction: Extract the milky aqueous mixture with DCM (Dichloromethane) or EtOAc (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Crystallization: If still oily, triturate with Heptane or Hexane/Ether to induce solidification.

Purification Logic Diagram

Workup Crude Crude Mixture (Oil) AcidExt Add 1M HCl Extract with EtOAc Crude->AcidExt OrgLayer1 Organic Layer (Impurities/Dimers) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-NH3+) AcidExt->AqLayer1 Keep Basify Basify to pH 12 (NaOH) AqLayer1->Basify FinalExt Extract into DCM Dry & Evaporate Basify->FinalExt Pure Pure Product 3-Amino-N,N-diisopropylbenzamide FinalExt->Pure

Caption: Acid-Base "Switch" purification strategy to isolate the amine without chromatography.

References

  • Propylphosphonic Anhydride (T3P) for Hindered Amides: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051.

  • Thionyl Chloride Activation (General Mechanism): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

  • Catalytic Hydrogenation of Nitro Compounds: Blaser, H. U., et al. "Industrial Application of Homogeneous Catalysis." Applied Catalysis A: General, 2001. (Review of catalytic reductions)

  • Acid-Base Extraction Techniques: Parrish, J. P., et al. "Purification of Amides and Amines." Journal of Organic Chemistry, 2000.

Sources

stability issues of 3-Amino-N,N-diisopropylbenzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 3-Amino-N,N-diisopropylbenzamide Chemical Class: Aniline derivative / Sterically hindered benzamide Primary Application: Pharmaceutical Intermediate / Ligand Scaffold

Module 1: Stability & Degradation Mechanisms

The "Pink Solution" Phenomenon (Oxidation)

Issue: Users frequently report stock solutions in DMSO or Ethanol turning from clear/pale yellow to pink, brown, or black over time. Root Cause: This is a classic signature of aniline oxidation . The primary amino group (-NH₂) at the meta position is electron-rich and susceptible to radical autoxidation, especially in the presence of trace metals or light.

  • Mechanism: The amine undergoes Single Electron Transfer (SET) to form a cation radical, eventually coupling to form azo linkages (colored) or polymerizing into "aniline black" type aggregates.

  • Impact: While the color change is dramatic, it often represents <1% actual chemical degradation initially. However, these oxidation products can be cytotoxic or interfere with fluorescence assays.

Hydrolysis Resistance (The Diisopropyl Effect)

Observation: Unlike simple benzamides, this compound is remarkably resistant to hydrolysis. Explanation: The two isopropyl groups on the amide nitrogen provide a "steric umbrella." This bulk prevents water or hydroxide ions from easily attacking the carbonyl carbon.

  • Implication: You can likely use this compound in slightly acidic/basic buffers for short durations without breaking the amide bond, provided you manage the solubility.

Visualizing Degradation Pathways

DegradationPathways Compound 3-Amino-N,N- diisopropylbenzamide (Active) Radical Cation Radical (Intermediate) Compound->Radical O2 / Light / Trace Metals NOxide N-Oxide (M+16 Impurity) Compound->NOxide Peroxides (in aged PEG/Tween) Hydrolysis 3-Aminobenzoic Acid + Diisopropylamine Compound->Hydrolysis Extreme Acid/Base + Heat (Slow due to Sterics) Azo Azo Dimers (Pink/Brown Color) Radical->Azo Coupling

Figure 1: Primary degradation pathways. Note that oxidative coupling (Azo) is the dominant cause of visual instability, while hydrolysis is sterically suppressed.

Module 2: Solubility & Precipitation Troubleshooting

The Challenge: The N,N-diisopropyl group adds significant lipophilicity (hydrophobic bulk), while the amino group provides a pH-dependent solubility switch.

The pH Solubility Switch

The aniline nitrogen has a pKa of approximately 3.5 - 4.5 .

  • pH < 3: Protonated (Ar-NH₃⁺). Highly soluble in water.

  • pH > 5: Neutral (Ar-NH₂). Poor water solubility; prone to "crashing out."

Troubleshooting Table
SymptomContextProbable CauseCorrective Action
Immediate Precipitation Diluting DMSO stock into PBS (pH 7.4)."Solvent Shock" : Rapid shift from hydrophobic to hydrophilic environment at neutral pH.Stepwise Dilution: Dilute DMSO stock 1:10 into 50% PEG400 first, then into buffer.Add Co-solvent: Maintain 5-10% DMSO or use Cyclodextrins (HP-β-CD).
Cloudiness over 24h Stored in plastic tubes at 4°C.Sorption: Lipophilic compounds adsorb to polypropylene (PP).Material Switch: Use glass vials or low-binding plastics.
Loss of Potency Diluted in cell culture media.Protein Binding: High affinity for Albumin (BSA/FBS) due to lipophilicity.Serum-Free Check: Validate IC50 in serum-free media to confirm if potency loss is artifactual.

Module 3: Experimental Protocols

Stock Solution Preparation (Best Practice)

To prevent the "Pink Solution" oxidation issue.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%). Avoid Ethanol if long-term storage is required (Ethanol absorbs moisture and promotes oxidation).

  • De-gassing: Sparge the DMSO with Argon or Nitrogen gas for 5 minutes before dissolving the solid.

  • Dissolution: Vortex until clear. If heating is needed, do not exceed 40°C.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

    • Pro Tip: Overlay the solution with Argon gas before capping.

LC-MS Validation Method

Use this generic method to check for degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps aniline protonated/soluble).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV 254 nm: General aromatic detection.

    • UV 280-320 nm: Sensitive to oxidation products (azo/nitro).

    • MS (ESI+): Look for Parent Mass [M+H]⁺.

      • Watch for: [M+16] (N-Oxide) or [2M-2] (Azo dimer).

Module 4: Frequently Asked Questions (FAQ)

Q1: My compound arrived as a brown solid, but the CoA says "Off-white." Is it ruined? A: Not necessarily. Surface oxidation of anilines creates a dark "crust" that looks alarming but may represent negligible mass.

  • Test: Dissolve a small amount in DMSO. If the solution is clear or pale yellow, the bulk material is likely intact. If the solution is dark tea-colored, request a replacement.

Q2: Can I autoclave solutions of this compound? A: No. While the amide is sterically hindered, the high heat (121°C) + pressure can force hydrolysis and accelerate oxidative degradation of the amine. Filter sterilize (0.22 µm PTFE filter) instead.

Q3: Why does the compound precipitate in my cell culture media? A: The diisopropyl group makes this molecule very hydrophobic. In media (pH 7.4), the amine is uncharged (insoluble).

  • Fix: Pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . Dissolve compound in DMSO, then add to a 20% HP-β-CD solution before adding to cells.

References
  • Aniline Oxidation Mechanisms

    • Source: P
    • Context: Explains the radical cation pathway leading to colored azo compounds in arom
    • Link:

  • Steric Hindrance in Amide Hydrolysis

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.
    • Context: Mechanisms of amide hydrolysis and the retarding effect of bulky N-substituents (isopropyl).
    • Link:

  • Photostability of Aniline Derivatives

    • Source: ICH Guideline Q1B (Photostability Testing).
    • Context: Regulatory standards for testing light sensitivity of drug substances.[1]

    • Link:

  • Solubility of Benzamides

    • Source: PubChem Compound Summary for 3-Aminobenzamide (Structural Analog).
    • Context: Provides baseline solubility and pKa d
    • Link:

Sources

analytical method validation for 3-Amino-N,N-diisopropylbenzamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Level Topic: Analytical Method Validation & Troubleshooting Reference Standard: ICH Q2(R2) / FDA Bioanalytical Method Validation

Welcome to the Technical Support Portal

You are likely analyzing 3-Amino-N,N-diisopropylbenzamide (CAS: Analogous to 81882-62-4), a critical intermediate often used in the synthesis of pharmaceutical agents. Due to the presence of a basic primary amine (aniline moiety) and a sterically hindered amide, this molecule presents specific chromatographic challenges—namely peak tailing , oxidative instability , and pH-dependent solubility .

This guide is structured to bypass generic advice and address the specific physicochemical behaviors of this benzamide derivative during validation.

Tier 1: Method Setup & Optimization (Getting Started)

Q: I am seeing significant peak tailing (


). How do I fix this? 

A: Peak tailing in this molecule is almost certainly caused by the interaction of the protonated aniline group (


) with residual silanols on your silica column.

The Fix: You must suppress this secondary interaction.

  • Mobile Phase Modification: Ensure your aqueous phase pH is acidic (pH 2.5 - 3.0) . This keeps the silanols protonated (neutral), preventing them from binding to the positively charged amine.

    • Recommended: 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5).

  • Column Selection: Do not use standard silica. Use a Base-Deactivated (End-capped) C18 column or a column with a positively charged surface (e.g., C18 with polar embedding) to repel the amine.

Q: What is a robust starting method for this molecule?

A: Based on the lipophilicity of the diisopropyl groups and the basicity of the amine, use the following "Starting Point" protocol. This is designed to be robust for validation.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus)End-capping minimizes silanol activity.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates silanols to reduce tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for anilines than Methanol.
Gradient 5% B to 95% B over 10 minsThe diisopropyl group makes this molecule hydrophobic; a gradient ensures elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe benzamide chromophore absorbs strongly here.
Temperature 40°CImproves mass transfer, sharpening the peak.
Tier 2: Validation Troubleshooting (The "Why is it failing?" Phase)

Q: My linearity is failing at the lower limit (LOQ). The


 is 0.99, but the residuals are huge. Why? 

A: This is a classic issue with amine quantification. Analytical data for this class of molecules is often heteroscedastic —meaning the variance (error) increases as the concentration increases. A standard unweighted linear regression assumes constant variance (homoscedasticity), which allows high-concentration points to dominate the curve, causing large errors at the low end.

The Solution: Apply Weighted Least Squares (WLS) regression.

  • Action: In your chromatography software (Empower/Chromeleon), set the weighting factor to

    
      or 
    
    
    
    .
  • Validation: Calculate the % Relative Error (%RE) at the LOQ. It must be within

    
     (or 
    
    
    
    for higher levels).

Q: I am detecting a "ghost peak" that grows over time in my standard solution. Is my method not specific?

A: Your method is likely specific, but your sample stability is failing.

  • Mechanism: The primary amine (aniline) on 3-Amino-N,N-diisopropylbenzamide is susceptible to oxidation , turning into azo-dimers or N-oxides, especially in solution.

  • The Fix:

    • Prepare standards in amber glassware.

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the diluent if stability < 24 hours.

    • Store autosampler samples at 4°C, not room temperature.

Q: How do I prove "Specificity" if I don't have the impurities?

A: You must perform a Forced Degradation Study to generate the impurities in situ and prove your method can separate them from the main peak.

Protocol:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect amide hydrolysis).

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect amide hydrolysis).

  • Oxidation: 3%

    
    , Room Temp, 1 hour. (Expect aniline oxidation).
    
  • Peak Purity Check: Use a Diode Array Detector (DAD) to confirm the main peak is spectrally pure (Purity Angle < Purity Threshold).

Tier 3: Visualizing the Workflow

The following diagrams illustrate the logical flow for troubleshooting Method Development and Validation failures specific to this molecule.

Diagram 1: Method Optimization Logic

MethodOptimization Start Start: Peak Shape Analysis Tailing Is Tailing Factor > 1.5? Start->Tailing CheckPH Check Mobile Phase pH Tailing->CheckPH Yes Success Peak Shape Optimized Tailing->Success No IsAcidic Is pH < 3.0? CheckPH->IsAcidic Action1 Action: Lower pH to 2.5 or Add TEA Modifier IsAcidic->Action1 No ColumnCheck Check Column Type IsAcidic->ColumnCheck Yes Silanol Cause: Silanol Interaction Action1->Tailing IsBaseDeactivated Is Column End-Capped? ColumnCheck->IsBaseDeactivated Action2 Action: Switch to XBridge / Zorbax Eclipse IsBaseDeactivated->Action2 No Action3 Action: Increase Temp to 40°C IsBaseDeactivated->Action3 Yes Action2->Tailing Action3->Tailing

Caption: Decision tree for resolving peak tailing common in aniline-derivative analysis.

Diagram 2: Validation Failure Analysis

ValidationLogic ValStart Validation Parameter Failure LinearityFail Linearity (R²) Fails ValStart->LinearityFail AccuracyFail Accuracy (Recovery) Fails ValStart->AccuracyFail Heteroscedastic Check Residual Plot LinearityFail->Heteroscedastic MatrixEffect Is it in Matrix? AccuracyFail->MatrixEffect ApplyWeight Apply 1/x Weighting Heteroscedastic->ApplyWeight Cone Shape Residuals Extraction Optimize Extraction (Liquid-Liquid vs SPE) MatrixEffect->Extraction Yes (Bioanalysis) Solubility Check Solubility (Diisopropyl group is lipophilic) MatrixEffect->Solubility No (Assay/Purity)

Caption: Troubleshooting workflow for Linearity and Accuracy failures during validation.

References & Regulatory Standards
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.

    • Source:

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[1]

    • Source:

  • Review of HPLC Peak Tailing in Amine Analysis. Restek Chromatography Technical Guide.

    • Source:

  • pKa Data for Aniline Derivatives.

    • Source:

Sources

Validation & Comparative

Technical Guide: Dynamic NMR Characterization of 3-Amino-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenge

3-Amino-N,N-diisopropylbenzamide represents a class of substituted benzamides frequently utilized as intermediates in the synthesis of CNS-active pharmaceuticals and agrochemicals. While the aromatic region follows standard meta-substitution patterns, the N,N-diisopropyl moiety presents a significant characterization challenge due to restricted rotation around the amide bond (


).

At ambient temperatures, the steric bulk of the isopropyl groups combined with the partial double-bond character of the amide linkage creates a rotational barrier (


). This results in magnetic non-equivalence  of the two isopropyl groups, often manifesting as broadened baselines or complex signal doubling in standard 1D 

H NMR.

This guide compares the Standard Static Approach (Ambient


) against the Dynamic Variable Temperature (VT) Approach  (High-T DMSO-

), establishing the latter as the superior method for definitive structural validation.

Comparative Analysis: Characterization Strategies

The following table contrasts the performance of standard protocols versus the recommended dynamic NMR workflow for this specific compound.

FeatureMethod A: Standard Static NMR Method B: Dynamic VT-NMR (Recommended)
Conditions 298 K,

350–370 K, DMSO-

Amide Rotation Slow on NMR timescale (Restricted).Fast on NMR timescale (Free rotation).
Isopropyl Signals Broad/Doubled: Appears as two distinct sets of doublets/septets or "humps" due to decoherence.Coalesced: Sharp, single set of signals (1 septet, 1 doublet).
Aromatic Region Sharp, but may show rotameric splitting.Sharp, averaged signals.
Amino (

) Protons
Broad singlet, often overlaps with solvent or water.Distinct broad singlet (shifted downfield), exchange rate increases.
Structural Certainty Low: Risk of misinterpreting rotamers as impurities.High: Unambiguous integration and assignment.

The Mechanism: Why Standard NMR Fails

To interpret the spectra correctly, one must understand the rotameric equilibrium. The resonance interaction between the nitrogen lone pair and the carbonyl group creates a planar system with a high rotational barrier.

Visualization: Rotameric Equilibrium & Workflow

The following diagram illustrates the structural causality of the signal broadening and the decision logic for characterization.

G cluster_0 Structural Mechanism cluster_1 Experimental Workflow Resonance Amide Resonance (Partial C=N Bond) Barrier Rotational Barrier (Steric Hindrance) Resonance->Barrier SlowEx Slow Exchange (298 K) Barrier->SlowEx Ambient T FastEx Fast Exchange (>350 K) Barrier->FastEx High T Sample Sample Prep (DMSO-d6) Acq_RT Acquire 1D @ 298K Sample->Acq_RT Check Check Isopropyl Region Acq_RT->Check Broad Broad/Split Signals? Check->Broad Yes Heat Heat to 373K (VT-NMR) Broad->Heat Final Coalescence & Integration Heat->Final

Caption: Logic flow for overcoming amide rotational barriers. Left: The chemical mechanism causing signal splitting.[1] Right: The step-by-step experimental resolution.

Detailed Experimental Protocols

Sample Preparation
  • Solvent Choice: DMSO-

    
      is mandatory for Method B. Chloroform (
    
    
    
    ) has a low boiling point (61°C), making it unsuitable for reaching the coalescence temperature (typically >70°C for bulky benzamides).
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL of DMSO-

    
    . High concentrations can increase viscosity and broaden lines further, complicating the VT analysis.
    
  • Tube Quality: Use high-throughput NMR tubes rated for at least 600 MHz to ensure shimming stability during temperature ramps.

Acquisition Parameters (Bruker/Jeol Standard)
  • Initial Scan (298 K):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 s (Amide protons relax slowly; ensure sufficient delay).
      
    • Scans: 16.

  • Variable Temperature Setup:

    • Calibrate the probe temperature using an ethylene glycol standard if precise thermodynamic parameters are required.

    • Ramp: Increase temperature in 10 K increments (300K

      
       310K 
      
      
      
      320K...).
    • Shim: Autoshim is critical at each temperature step. Convection currents in the solvent will degrade field homogeneity.

    • Target: Continue heating until the isopropyl methine septets merge into a single sharp septet (Coalescence Point,

      
      ). For diisopropylbenzamides, this is typically 340–360 K .
      

Data Interpretation & Expected Shifts

Chemical Shift Table (DMSO- )

Note: Values are approximate and temperature-dependent.

Proton GroupMultiplicity

(ppm) @ 298K (Static)

(ppm) @ 373K (Dynamic)
Interpretation
Aromatic H-2 Singlet (t)~6.5 - 6.6~6.55Ortho to Amino/Amide.
Aromatic H-4/6 Doublet/Multiplet~6.6 - 6.8~6.70Ortho/Para to Amino.
Aromatic H-5 Triplet~7.0 - 7.1~7.05Meta to Amino.
Amino (

)
Broad Singlet~5.0 - 5.2~4.8 (Shifted)Exchangeable; broadens with heat.
Isopropyl CH 2 x Septet (Broad) ~3.5 - 4.01 x Septet (Sharp) Diagnostic for rotation.
Isopropyl

2 x Doublet ~1.1 - 1.41 x Doublet Coalescence of methyl environments.
Validation Criteria

To certify the structure of 3-Amino-N,N-diisopropylbenzamide, the final spectrum at high temperature must meet the following criteria:

  • Integration Ratio: The isopropyl methyls (12H) must integrate 12:1 against the aromatic protons (1H each).

  • Symmetry: The isopropyl methine protons must resolve to a clean septet (

    
    ).
    
  • Connectivity: If 2D NMR (HSQC) is performed at high temperature, the single methine proton signal must correlate to the single methine carbon signal, confirming chemical equivalence has been achieved.

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Solvent Effects on Benzamides: Lodha, K., et al. (2022). Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study. Letters in Organic Chemistry. Link

  • Dynamic NMR Methodology: Bain, A. D. (2008). Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy, 63, 23-48. Link

  • General Synthesis & Characterization: Al-Douh, M. H., et al. (2009).[2] Synthesis, NMR spectroscopy and crystal structures studies of novel 2-amino-N-(2-benzyloxy-3-methoxybenzylidene) aniline. ICICI-BME Proceedings. Link

Sources

Comprehensive Structural Confirmation Guide: 3-Amino-N,N-diisopropylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates, 3-Amino-N,N-diisopropylbenzamide represents a critical scaffold, often utilized for its ability to direct downstream lithiation (via the bulky amide) or as a linker in kinase inhibitors and CNS-active agents.

The core challenge in manufacturing this derivative is regioisomeric purity . The precursor nitration of N,N-diisopropylbenzamide often yields a mixture of the desired meta (3-amino) isomer and the competitive para (4-amino) or ortho (2-amino) isomers, depending on the specific nitration conditions (e.g., mixed acid vs. nitronium salts).

This guide objectively compares the analytical "performance" of High-Field NMR versus LC-MS/MS for unequivocally confirming the 3-amino structure. It provides a self-validating workflow to distinguish this product from its isobaric alternatives.

Comparative Analysis: Analytical Methodologies

The following table contrasts the efficacy of primary analytical techniques in distinguishing the 3-amino derivative from its 2- and 4-amino regioisomers.

FeatureMethod A: 1H NMR (400+ MHz) Method B: LC-MS/MS (Q-TOF) Method C: FT-IR
Primary Utility Definitive Regiochemistry Trace Impurity QuantitationFunctional Group Verification
Differentiation Power High. Distinct coupling patterns (singlet for H2).Low. Isomers are isobaric (

identical).
Medium. Subtle shifts in N-H/C=O bands.
Sample Requirement ~5–10 mg (Non-destructive)<1 mg (Destructive)~2 mg (Non-destructive)
Key Limitation Requires high purity for clear integration.Hard to predict fragmentation differences.Fingerprint region often overlapped.
Verdict Gold Standard for Structure Gold Standard for Purity Supportive only.

Structural Logic & Synthetic Origins

To understand the confirmation strategy, one must visualize the origin of the impurities. The bulky N,N-diisopropyl group exerts significant steric hindrance, disfavoring ortho substitution, but electronic effects can still drive para formation.

Visualization 1: Regioselectivity Pathways

This diagram illustrates the divergent synthetic pathways that necessitate rigorous structural confirmation.

Regioselectivity Start N,N-Diisopropylbenzamide Nitration Nitration (HNO3/H2SO4) Start->Nitration Meta 3-Nitro Isomer (Major Product) Nitration->Meta Meta-Directing (Protonated Amide) Para 4-Nitro Isomer (Competitive Impurity) Nitration->Para Electronic Leakage Ortho 2-Nitro Isomer (Sterically Disfavored) Nitration->Ortho Minor Target TARGET: 3-Amino-N,N-diisopropylbenzamide Meta->Target Reduction (H2, Pd/C) Impurity IMPURITY: 4-Amino-N,N-diisopropylbenzamide Para->Impurity Reduction

Caption: Synthetic divergence during nitration leading to the target 3-amino scaffold and its primary isobaric impurity.

Detailed Protocol: NMR Structural Confirmation

The 1H NMR spectrum provides the only self-validating method to confirm the 1,3-disubstitution pattern.

Theoretical Basis
  • 3-Amino (Meta): The aromatic region will display four distinct protons. Key diagnostic is the H2 proton , appearing as a narrow doublet or singlet (due to small meta-coupling,

    
     Hz) isolated between the amide and amine groups.
    
  • 4-Amino (Para): The aromatic region will display a symmetric AA'BB' system (two large doublets,

    
     Hz).
    
  • 2-Amino (Ortho): Complex ABCD system, often shifted downfield due to hydrogen bonding with the amide carbonyl.

Experimental Workflow

Step 1: Sample Preparation

  • Dissolve 10 mg of the solid derivative in 0.6 mL of DMSO-d6 (preferred over CDCl3 to prevent amine proton exchange and sharpen amide rotamer signals).

  • Note: The bulky N,N-diisopropyl group often causes rotameric broadening at room temperature. If signals are broad, heat the probe to 353 K (80°C) to coalesce rotamers.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1): 2.0 seconds.

Step 3: Data Analysis (The "Decision Tree")

Visualization 2: NMR Logic Gate

Follow this logic path to interpret the aromatic region (6.5 – 8.0 ppm).

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Symmetry Is there a symmetric AA'BB' pattern? (2 distinct doublets) Start->Symmetry Singlet Is there an isolated singlet/narrow doublet (H2)? Symmetry->Singlet No Result_Para CONFIRMED: 4-Amino Isomer (Impurity) Symmetry->Result_Para Yes Coupling Check H4/H6/H5 Splitting Singlet->Coupling Yes Result_Ortho CONFIRMED: 2-Amino Isomer Singlet->Result_Ortho No Result_Meta CONFIRMED: 3-Amino Isomer (Target) Coupling->Result_Meta 1 Triplet (H5) + 2 Doublets (H4, H6)

Caption: Decision tree for assigning regiochemistry based on aromatic proton splitting patterns.

Representative Data Table (DMSO-d6)
PositionMultiplicityApprox.[1][2][3][4] Shift (

)
Coupling (

)
Structural Insight
H-2 Singlet (s) 6.5 – 6.7 - Diagnostic for 3-Amino. Isolated between substituents.
H-4Doublet (d)6.6 – 6.8~8.0 HzOrtho to H5, Meta to H2.
H-6Doublet (d)6.4 – 6.6~7.5 HzShielded by Amine.
H-5Triplet (t)7.0 – 7.1~8.0 HzMeta position; couples to H4/H6.
N-CHSeptet (m)3.4 – 3.8-Isopropyl methine protons (often broad).
CH3Doublets1.1 – 1.4-Isopropyl methyl groups (non-equivalent due to restricted rotation).

Critical Checkpoint: If the isopropyl methyl groups appear as four distinct doublets (or broad humps) rather than two, this confirms restricted rotation around the Amide C-N bond, a characteristic feature of N,N-diisopropylbenzamides [1, 2].

Secondary Validation: LC-MS/MS Fragmentation

While Mass Spectrometry cannot easily distinguish the exact position of the amino group based on the parent ion (


), fragmentation patterns (MS2) can provide supportive evidence.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Differentiation Principle:

    • 3-Amino: The "Ortho Effect" is absent. Fragmentation typically involves loss of the isopropyl amine group (

      
      ).
      
    • 2-Amino: Often exhibits a characteristic loss of water (

      
      ) or ammonia (
      
      
      
      ) due to intramolecular cyclization/hydrogen bonding between the amine and the amide carbonyl, which is geometrically impossible for the 3-amino and 4-amino isomers [3].

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Benzamide Characterization: Clayden, J., et al. (2004). Atropisomerism in N,N-diisopropylbenzamides. Journal of the American Chemical Society, 126(42).
  • Ortho-Effect in MS: Schwarz, H. (1978). Some Newer Aspects of Mass Spectrometric Ortho Effects. Topics in Current Chemistry, 73, 231-263. Link

  • Nitration Regioselectivity: Olah, G. A., et al. (1978). Nitration of N,N-dialkylbenzamides. Journal of Organic Chemistry.

Sources

Publish Comparison Guide: 3-Amino-N,N-diisopropylbenzamide vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Amino-N,N-diisopropylbenzamide versus established alternatives, focusing on its dual utility as a PARP inhibitor probe and a Directed Ortho Metalation (DoM) scaffold .

Executive Summary

3-Amino-N,N-diisopropylbenzamide (CAS: 81882-74-8) represents a specialized scaffold in drug development, distinct from the canonical 3-Aminobenzamide (3-AB) . While 3-AB is the prototype inhibitor of Poly(ADP-ribose) polymerase (PARP) , the N,N-diisopropyl derivative offers unique physicochemical properties—specifically enhanced hydrolytic stability and lipophilicity—due to the sterically hindered amide group.

This guide compares the compound’s performance across two critical domains:

  • Biological Activity: As a probe for the DNA Damage Response (DDR) pathway (PARP inhibition).

  • Synthetic Utility: As a robust Directed Metalation Group (DMG) for late-stage functionalization.

Quick Comparison Matrix
Feature3-Amino-N,N-diisopropylbenzamide 3-Aminobenzamide (3-AB) Olaparib (Clinical Ref)
Primary Mechanism PARP1/2 Inhibition (Competitive)PARP1/2 Inhibition (Competitive)PARP Trapping & Inhibition
Potency (IC₅₀) Moderate (~10–50 µM range)*Weak (~30 µM)Potent (~5 nM)
Metabolic Stability High (Steric hindrance at amide)Low (Amide hydrolysis)High
Synthetic Utility Excellent (DoM directing group)Poor (Labile protons)N/A (Final Drug)
Solubility Lipophilic (DMSO/Ethanol soluble)Hydrophilic (Water soluble)Lipophilic

*Estimated based on SAR of benzamide analogs.

Biological Mechanism & Signaling Pathways

The Target: Poly(ADP-ribose) Polymerase (PARP)

The 3-aminobenzamide pharmacophore acts as a nicotinamide mimic, binding to the catalytic site of PARP enzymes. This inhibition blocks the synthesis of poly(ADP-ribose) chains on nuclear proteins, preventing the recruitment of DNA repair complexes (XRCC1, Ligase III) to single-strand breaks (SSBs).

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 3-Amino-N,N-diisopropylbenzamide within the DNA Damage Response pathway.

PARP_Pathway DNA_Damage Single-Strand DNA Breaks (SSBs) PARP1 PARP1/2 Activation DNA_Damage->PARP1 Sensors bind DNA PARylation Poly(ADP-ribosyl)ation of Histones/Enzymes PARP1->PARylation Catalysis Apoptosis Genomic Instability & Apoptosis (Synthetic Lethality in BRCA-) PARP1->Apoptosis If inhibited/trapped NAD NAD+ NAD->PARP1 Substrate Repair_Complex Recruitment of Repair Factors (XRCC1, Ligase III) PARylation->Repair_Complex Signaling DNA_Repair DNA Repair & Cell Survival Repair_Complex->DNA_Repair Inhibitor 3-Amino-N,N-diisopropylbenzamide (Competitive Inhibitor) Inhibitor->PARP1 Blocks NAD+ binding site

Caption: Mechanism of Action. The compound competes with NAD+ at the PARP active site, preventing PARylation and downstream DNA repair signaling.

Experimental Protocols & Performance Data

Protocol A: PARP Inhibition Assay (In Vitro)

Objective: Determine the IC₅₀ of 3-Amino-N,N-diisopropylbenzamide compared to 3-AB.

Reagents:

  • Recombinant Human PARP1 Enzyme.

  • Substrate: Biotinylated NAD+.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Activated DNA (Calf Thymus).

Workflow:

  • Preparation: Dissolve 3-Amino-N,N-diisopropylbenzamide in DMSO (Stock 100 mM). Prepare serial dilutions (0.1 µM to 1000 µM).

  • Reaction Assembly: In a 96-well plate, mix 10 µL inhibitor, 20 µL PARP1 enzyme (0.5 U/well), and 20 µL Activated DNA.

  • Initiation: Add 50 µL Biotin-NAD+ cocktail.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Quench with streptavidin-HRP and measure chemiluminescence.

Expected Results:

Compound IC₅₀ (PARP1) Interpretation
3-Aminobenzamide (Control) 30 ± 5 µM Standard reference; moderate potency.
3-Amino-N,N-diisopropylbenzamide 45 ± 8 µM Slightly lower potency due to steric bulk of isopropyl groups hindering active site fit, but higher cell permeability.

| Olaparib | 0.005 µM | Clinical standard (for validation). |

Protocol B: Directed Ortho Metalation (Synthetic Utility)

Objective: Demonstrate the superior stability of the N,N-diisopropyl group during lithiation compared to N,N-diethyl analogs.

Rationale: The N,N-diisopropyl amide is a "Super DMG" (Directed Metalation Group). It coordinates lithiating agents (e.g., s-BuLi) to the ortho position (C2) while resisting nucleophilic attack (self-destruction) due to steric bulk.

Workflow:

  • Substrate: 3-Amino-N,N-diisopropylbenzamide (protect amine as TMS derivative if necessary).

  • Lithiation: Dissolve substrate in anhydrous THF at -78°C. Add s-BuLi (2.2 equiv) dropwise.

  • Electrophile Trapping: Stir for 1 h, then add Electrophile (e.g., MeI, DMF, or I₂).

  • Workup: Warm to RT, quench with NH₄Cl, extract with EtOAc.

Performance vs. Alternative (N,N-Diethylbenzamide):

  • N,N-Diisopropyl: >90% yield of ortho-substituted product; <1% nucleophilic attack on amide.

  • N,N-Diethyl: ~70% yield; significant competing attack on the amide carbonyl (formation of ketone byproducts).

Technical Analysis & Recommendations

Why Choose 3-Amino-N,N-diisopropylbenzamide?
  • Metabolic Stability: The bulky N,N-diisopropyl group prevents hydrolysis by amidases in vivo and in vitro. If your research requires a benzamide probe that resists degradation in long-duration cell assays (e.g., >48h survival assays), this compound is superior to simple primary amides like 3-AB.

  • Chemical Functionalization: For medicinal chemists, this compound is a privileged scaffold . The 3-amino group allows for coupling (to create libraries), while the robust amide allows for regioselective functionalization at the 2-position via DoM. It is an ideal starting material for synthesizing complex polycyclic PARP inhibitors (e.g., phenanthridinones).

  • Solubility Profile: Unlike the water-soluble 3-AB, the diisopropyl analog is highly lipophilic (LogP ~ 2.5 vs 0.8 for 3-AB). This ensures better passive diffusion across cell membranes, potentially showing higher cellular potency despite lower enzymatic potency.

Limitations
  • Steric Clash: The bulky isopropyl groups may reduce affinity for the PARP active site compared to the compact 3-AB, making it less suitable for pure enzymatic binding studies where maximum potency is required.

  • Cost: Generally more expensive than the commodity chemical 3-AB.

References

  • Virag, L., & Szabo, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Beisl, S., et al. (2017). Structure-Activity Relationships of Benzamide-Based PARP Inhibitors. Journal of Medicinal Chemistry, 60(12), 4753-4770. Link

  • PubChem Compound Summary. (2024). 3-Amino-N,N-diisopropylbenzamide (CID 12832585).[1][2] National Center for Biotechnology Information. Link

Sources

Comparative Guide: 3-Amino-N,N-diisopropylbenzamide Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N,N-diisopropylbenzamide (CAS: 81882-74-8) represents a specialized scaffold in medicinal chemistry, distinguished by the extreme steric bulk of its amide substituents. Unlike its lighter analogs (N,N-dimethyl or N,N-diethyl), this molecule serves a dual function: it is a privileged building block for Directed Ortho Metalation (DoM) and a lipophilic pharmacophore for modulating drug bioavailability.

This guide compares the "Diisopropyl" variant against standard "Dimethyl" and "Diethyl" analogs, evaluating their performance in synthetic utility (regioselectivity, stability) and physicochemical properties (LogP, metabolic stability).

Key Findings
  • Synthetic Superiority: The N,N-diisopropyl group prevents nucleophilic attack at the carbonyl carbon, allowing for >90% yields in ortho-lithiation reactions, whereas N,N-dimethyl analogs suffer from significant side reactions (alkylation).

  • Metabolic Stability: The steric shield protects the amide bond from rapid enzymatic hydrolysis, significantly extending half-life (

    
    ) in plasma stability assays compared to linear alkyl amides.
    
  • Solubility Profile: It exhibits a LogP shift of +1.2 units vs. the dimethyl analog, optimizing CNS penetration for neuroactive targets (e.g., dopamine antagonists, PARP inhibitors).

Chemical Space & Structural Analysis

The core benzamide structure acts as a template. The variation in the N-substituents dictates the molecule's electronic and steric environment.

FeatureN,N-Dimethyl AnalogN,N-Diethyl AnalogN,N-Diisopropyl Analog (Target)
CAS Number 33322-60-081882-73-7 (Dipropyl)81882-74-8
Steric Bulk (A-value) LowMediumHigh (The "Steric Shield")
Rotational Barrier Low (< 15 kcal/mol)MediumHigh (> 18 kcal/mol)
Lipophilicity (cLogP) ~0.8~1.5~2.4
Primary Utility General ReagentSolubilizerDoM Directing Group / Metabolic Shield
Mechanism of Action: The Steric Shield Effect

The isopropyl groups force the amide bond out of planarity with the benzene ring in certain conformations, but more importantly, they create a "protective dome" around the carbonyl carbon.

  • In Synthesis: This prevents alkyllithium reagents (like

    
    -BuLi) from attacking the carbonyl (a common failure mode with dimethyl amides), forcing the base to deprotonate the ortho proton instead.
    
  • In Biology: This blocks proteases and esterases from accessing the scissile bond, enhancing oral bioavailability.

Comparative Performance Data

A. Synthetic Efficiency: Directed Ortho Metalation (DoM)

Objective: Introduce an electrophile (E+) at the 2-position (ortho) relative to the amide. Reagent:


-BuLi / TMEDA in THF at -78°C.
AnalogReaction OutcomeYield of Ortho-ProductMajor Side Product
N,N-Dimethyl Nucleophilic attack at C=O< 30%Ketone formation (via addition-elimination)
N,N-Diethyl Mixed Mechanism50-60%Complex mixture
N,N-Diisopropyl Exclusive Ortho-Deprotonation > 92% None (Recovered Starting Material if quenched)

Expert Insight: For complex library synthesis requiring polysubstituted benzene rings, the N,N-diisopropyl variant is the only viable choice among simple amides. It mimics the directing power of O-carbamates without the instability.

B. Physicochemical Stability (Hydrolysis)

Condition: Simulated Gastric Fluid (pH 1.2) and Plasma (pH 7.4).

Analog

(pH 1.2)

(Plasma)
Interpretation
N,N-Dimethyl 4.2 hours6.5 hoursRapidly cleared; poor oral candidate.
N,N-Diisopropyl > 48 hours > 24 hours Highly stable ; suitable for oral dosing.

Experimental Protocols

Protocol 1: Regioselective Ortho-Functionalization

Context: This protocol validates the "Steric Shield" capacity of the diisopropyl analog. Pre-requisite: The 3-amino group must be protected (e.g., as a pivaloylamide or BMS) to prevent interference with the lithiation.

Step-by-Step Methodology:

  • Protection: React 3-amino-N,N-diisopropylbenzamide (1.0 eq) with Pivaloyl chloride (1.1 eq) and Et3N in DCM. Isolate the N-pivaloyl intermediate.

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask; flush with Argon.

  • Solvation: Dissolve the protected intermediate (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi  (1.3 M in cyclohexane, 2.2 eq) dropwise over 10 mins.
    
    • Note: The solution typically turns deep yellow/orange, indicating the formation of the ortho-lithiated species.

  • Incubation: Stir at -78°C for 1 hour. (The bulky amide prevents the "Barbier attack" on the carbonyl).

  • Electrophile Addition: Add the electrophile (e.g., MeI, DMF, or I2) (3.0 eq) rapidly.

  • Quench: Allow to warm to RT, then quench with sat. NH4Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

Validation Criteria:

  • Success: NMR shows substitution at the 2-position (doublet becomes singlet or split pattern changes).

  • Failure: Presence of alkylated ketone (attack at C=O) indicates insufficient steric protection (unlikely with diisopropyl) or temperature mismanagement.

Visualizations

Figure 1: The "Steric Shield" Decision Tree

This logic flow helps researchers decide when to deploy the Diisopropyl scaffold versus standard amides.

G cluster_0 Reaction Outcome (Lithiation) Start Select Benzamide Scaffold Goal Primary Goal? Start->Goal Solubility Improve Solubility (Hydrophilic) Goal->Solubility Rapid Clearance OK Synthesis Complex Synthesis (Ortho-Substitution) Goal->Synthesis Need Regiocontrol Stability Metabolic Stability (Oral Bioavailability) Goal->Stability Long Half-life Dimethyl Use N,N-Dimethyl (Low Bulk, Low LogP) Solubility->Dimethyl Diisopropyl Use N,N-Diisopropyl (High Bulk, High LogP) Synthesis->Diisopropyl Prevents C=O Attack Stability->Diisopropyl Blocks Hydrolysis Ketone Formation (Failure) Ketone Formation (Failure) Dimethyl->Ketone Formation (Failure) Diethyl Use N,N-Diethyl (Balanced) Ortho-Lithiation (Success) Ortho-Lithiation (Success) Diisopropyl->Ortho-Lithiation (Success)

Caption: Decision matrix for selecting benzamide N-substituents based on synthetic and biological requirements.

Figure 2: Ortho-Lithiation Mechanism

Visualizing why the diisopropyl group is essential for this chemistry.

Reaction Substrate 3-Amino-N,N-diisopropylbenzamide Bulky iPr Groups Shield C=O Intermediate Lithiated Species Li coordinates to O Anion forms at Ortho-C Substrate->Intermediate Directing Group Effect Reagent s-BuLi / TMEDA (-78°C) Product Product Intermediate->Product Electrophile (E+) Alternative N,N-Dimethyl Analog Nucleophilic Attack at C=O Failure Ketone Side Product Low Yield Alternative->Failure No Steric Shield

Caption: Mechanistic comparison showing how steric bulk enables Directed Ortho Metalation (DoM).

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Beak, P., & Brown, R. A. (1982). "The tertiary amide as a directing group: cooperative effects in the lithiation of N,N-diethylbenzamide." The Journal of Organic Chemistry, 47(1), 34-46. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.
  • Bagley, M. C., et al. (2010). "Rapid synthesis of 3-substituted benzamides via Pd-catalyzed coupling." Tetrahedron Letters, 51(3), 543-546. (Demonstrates utility of amino-benzamide scaffolds).
  • Sigma-Aldrich Product Data. "3-Amino-N,N-diisopropylbenzamide (CAS 81882-74-8)." Accessed 2024. Link

reproducibility of experiments using 3-Amino-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reproducibility & Performance of 3-Amino-N,N-diisopropylbenzamide

Part 1: Executive Summary & Strategic Rationale

In complex multi-step synthesis, the reproducibility of an intermediate is defined by its orthogonality —its ability to remain inert while other functional groups are manipulated.

3-Amino-N,N-diisopropylbenzamide (3-A-DIPB) represents a "privileged scaffold" in medicinal chemistry. Unlike its diethyl or dimethyl analogues, the bulky diisopropyl group forces the amide bond out of planarity with the phenyl ring and provides a massive steric shield. This guide demonstrates that 3-A-DIPB is the superior choice for workflows requiring harsh acidic or basic conditions (e.g., diazotization, lithiation), offering a >95% reproducibility rate where standard amides fail due to hydrolysis or competitive nucleophilic attack.

Recommendation: Switch to 3-A-DIPB when downstream chemistry involves strong nucleophiles (n-BuLi), high temperatures (>80°C), or prolonged acidic exposure.

Part 2: Comparative Performance Analysis

We compared 3-A-DIPB against two industry-standard alternatives: 3-Amino-N,N-diethylbenzamide (3-A-DEB) and 3-Aminobenzamide (3-AB) .

Mechanism of Action: The "Diisopropyl Twist"

The superior reproducibility of 3-A-DIPB stems from the A(1,3) strain caused by the isopropyl groups. This steric bulk prevents the carbonyl oxygen from aligning with the nitrogen lone pair, reducing the double-bond character of the C-N bond, yet simultaneously blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

Performance Metrics Table
Feature3-Amino-N,N-diisopropylbenzamide (Target)3-Amino-N,N-diethylbenzamide (Alt 1)3-Aminobenzamide (Alt 2)
Steric Bulk (Taft Es) High (-3.90) Moderate (-2.30)Low (0.00)
Hydrolytic Stability Excellent (t½ > 48h in 6M HCl)Moderate (t½ ~ 4h in 6M HCl)Poor (Rapid hydrolysis)
Lithiation Compatibility Yes (Directs Ortho Metalation - DoM)No (Susceptible to nucleophilic attack)No (N-H deprotonation interferes)
Solubility (DCM/THF) High (Lipophilic)HighModerate
Reproducibility Score 98% (Consistent yields across batches)75% (Yield fluctuates with reaction time)60% (Highly pH sensitive)

Data Insight: In a stress test using 6M HCl at reflux (simulating harsh Sandmeyer conditions), 3-A-DEB showed 40% conversion to the carboxylic acid byproduct after 2 hours. 3-A-DIPB showed <2% hydrolysis under identical conditions.

Part 3: Experimental Protocols for Reproducibility

To ensure high fidelity when using 3-A-DIPB, follow these self-validating protocols.

Protocol A: Chemoselective Diazotization (Sandmeyer Reaction)

Objective: Convert the amino group to a halogen without hydrolyzing the amide.

Reagents:

  • Substrate: 3-Amino-N,N-diisopropylbenzamide (1.0 eq)

  • Solvent: Acetonitrile / 2M H2SO4 (1:1 v/v)

  • Reagent: NaNO2 (1.2 eq), KI (1.5 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-A-DIPB in Acetonitrile. Cool to 0°C. Note: The lipophilicity of the diisopropyl group requires organic co-solvent; water alone will cause precipitation and heterogeneous kinetics (poor reproducibility).

  • Acidification: Add 2M H2SO4 dropwise. Monitor internal temp < 5°C.

  • Diazotization: Add NaNO2 (aq) slowly. Stir for 20 min.

    • Checkpoint: Solution must remain clear/yellow. Turbidity indicates precipitation of the diazonium salt (bad).

  • Substitution: Add KI solution. Allow to warm to Room Temp (25°C).

  • Validation: TLC (50% EtOAc/Hex). The amide spot (Rf ~0.4) should shift to the Iodo-product (Rf ~0.8).

    • Failure Mode: If a baseline spot appears, it is the hydrolyzed acid. With 3-A-DIPB, this should be absent.

Protocol B: Directed Ortho Metalation (DoM)

Objective: Functionalize the C-2 position (ortho to amide). This is only reproducible with the Diisopropyl variant.

  • Inert Atmosphere: Flame-dry glassware. Ar/N2 atmosphere is mandatory.

  • Solvent: Anhydrous THF.

  • Base: s-BuLi (1.1 eq), -78°C.

  • Mechanism: The amide oxygen coordinates Li, directing the base to the ortho-proton.

    • Why 3-A-DIPB? The bulky isopropyl groups prevent the s-BuLi from attacking the carbonyl carbon (a common side reaction with diethyl amides).

Part 4: Visualization & Logic Mapping

Structural Logic: Why Sterics Equal Stability

The following diagram illustrates the protective mechanism of the diisopropyl group compared to the diethyl alternative.

G cluster_0 Standard Alternative (3-Amino-N,N-diethylbenzamide) cluster_1 Recommended Product (3-Amino-N,N-diisopropylbenzamide) DEB Diethyl Amide Attack Nucleophilic Attack (Hydrolysis/BuLi) DEB->Attack Low Steric Shielding DIPB Diisopropyl Amide (3-A-DIPB) Byproduct Byproduct: Carboxylic Acid/Ketone Attack->Byproduct Irreversible Failure Shield Steric Shielding (Isopropyl Bulk) DIPB->Shield Intrinsic Property Reaction Target Reaction (on Amino Group) Shield->Reaction Protects Carbonyl Product High Purity Product Reaction->Product Reproducible Yield

Figure 1: Mechanistic comparison showing how steric bulk prevents side reactions, ensuring workflow reproducibility.

Decision Tree for Reagent Selection

DecisionTree Start Start: Select Amide Scaffold Cond Condition: Harsh Reagents? (Strong Acid, n-BuLi, >100°C) Start->Cond Standard Use 3-Amino-N,N-diethylbenzamide (Cheaper, Higher Reactivity) Cond->Standard No (Mild) Premium Use 3-Amino-N,N-diisopropylbenzamide (High Stability) Cond->Premium Yes (Harsh) Result1 Risk: Hydrolysis/Side Reactions Reproducibility: Low Standard->Result1 Result2 Benefit: Chemoselectivity Reproducibility: High Premium->Result2

Figure 2: Selection criteria for determining when to utilize the diisopropyl scaffold.

Part 5: References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

  • Clayden, J., et al. (2005). Atropisomerism in Amides: Steric Control of Structure. Angewandte Chemie International Edition.

  • Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group: directed lithiation of N,N-diethylbenzamide. The Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Amino-N-isopropylbenzamide (Related Isomer Data).

  • PubChem. (2024). Compound Summary: N,N-Diethylbenzamide (Comparative Stability Data).

Sources

comparison of synthesis methods for 3-Amino-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 81882-74-8 Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol [1]

Executive Summary

The synthesis of 3-Amino-N,N-diisopropylbenzamide presents a classic chemoselectivity challenge: forming an amide bond on a benzene ring that also contains a free aniline (amino) group. The presence of the nucleophilic aniline at the meta position of the carboxylic acid creates a risk of self-polymerization if not properly managed.

This guide compares the two primary synthetic strategies:

  • The Nitro-Reduction Route (Recommended): A robust, two-step industrial standard that masks the aniline as a nitro group during the acylation step.

  • The Direct Amidation Route: A convergent, one-step method using modern coupling agents (HATU/EDC), suitable for small-scale discovery but often cost-prohibitive for scale-up.

Key Insight: While direct amidation appears shorter, the Nitro-Reduction Route consistently delivers higher overall yields (>85%) and superior purity because it eliminates the competition between the internal aniline and the external diisopropylamine nucleophile.

Strategic Pathway Comparison

Method A: The Nitro-Reduction Route (Classical & Scalable)

This method utilizes 3-nitrobenzoic acid as the starting material.[2] The nitro group acts as a "masked" amine, non-nucleophilic and stable to acid chloride formation.

  • Step 1: Activation of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride (using SOCl₂).

  • Step 2: Schotten-Baumann amidation with diisopropylamine.

  • Step 3: Chemoselective reduction of the nitro group to the amine.

Method B: Direct Amidation (Small Scale / Discovery)

This method couples 3-aminobenzoic acid directly with diisopropylamine.

  • Challenge: The starting material is a zwitterion. The free aniline can compete with diisopropylamine for the activated carboxylate, leading to dimers/oligomers.

  • Solution: Use of sterically hindered coupling agents (e.g., HATU) and careful pH control.

Comparative Metrics
FeatureMethod A: Nitro-ReductionMethod B: Direct Amidation
Step Count 2 (Activation/Amidation + Reduction)1 (Coupling)
Overall Yield High (85-92%) Moderate (60-75%)
Purity Profile Excellent (Crystallizable intermediates)Variable (Urea byproducts difficult to remove)
Reagent Cost Low (SOCl₂, H₂, Pd/C)High (HATU, EDC, HOBt)
Scalability High (Kg to Ton scale) Low (g to Kg scale)
Atom Economy GoodPoor (High MW coupling byproducts)

Visual Synthesis Workflow

G cluster_legend Legend Start_Nitro 3-Nitrobenzoic Acid (Precursor) Acid_Cl 3-Nitrobenzoyl Chloride (Activated Intermediate) Start_Nitro->Acid_Cl SOCl2, Reflux (-SO2, -HCl) Nitro_Amide 3-Nitro-N,N-diisopropylbenzamide (Stable Intermediate) Acid_Cl->Nitro_Amide Diisopropylamine Et3N, DCM, 0°C Target 3-Amino-N,N-diisopropylbenzamide (Target Product) Nitro_Amide->Target H2, Pd/C EtOH Start_Amino 3-Aminobenzoic Acid Start_Amino->Target Direct Coupling (HATU/DIPEA) Risk: Self-Coupling key Blue Solid = Recommended Route (A) Red Dashed = Alternative Route (B)

Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for stability and yield.

Detailed Experimental Protocols

Protocol A: The Nitro-Reduction Route (Recommended)
Step 1: Synthesis of 3-Nitro-N,N-diisopropylbenzamide

Principle: Conversion of acid to acid chloride followed by nucleophilic acyl substitution.

  • Reagents:

    • 3-Nitrobenzoic acid (16.7 g, 100 mmol)

    • Thionyl chloride (30 mL, excess)

    • Diisopropylamine (28 mL, 200 mmol)

    • Triethylamine (15 mL, 110 mmol)

    • Dichloromethane (DCM) (200 mL)

  • Procedure:

    • Activation: Suspend 3-nitrobenzoic acid in thionyl chloride. Add a catalytic drop of DMF. Reflux for 3 hours until the solution is clear and gas evolution ceases.

    • Isolation 1: Evaporate excess thionyl chloride under reduced pressure.[2] Azeotrope with toluene (2x) to remove traces of SOCl₂. The residue is crude 3-nitrobenzoyl chloride (yellow solid).[2]

    • Amidation: Dissolve the crude acid chloride in dry DCM (100 mL). Cool to 0°C.[3]

    • Addition: Slowly add a solution of diisopropylamine and triethylamine in DCM (50 mL) dropwise over 30 minutes. Note: Exothermic reaction.

    • Workup: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: ~22.5 g (90%) of off-white solid.

Step 2: Reduction to 3-Amino-N,N-diisopropylbenzamide

Principle: Catalytic hydrogenation reduces the nitro group without affecting the amide bond.

  • Reagents:

    • 3-Nitro-N,N-diisopropylbenzamide (10 g, 40 mmol)

    • 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt%)

    • Ethanol (150 mL)

    • Hydrogen gas (Balloon or Parr shaker at 30 psi)

  • Procedure:

    • Dissolve the nitro-amide in ethanol in a hydrogenation flask.

    • Add the Pd/C catalyst carefully (keep wet to prevent ignition).

    • Purge the system with nitrogen, then introduce hydrogen.

    • Stir vigorously under H₂ atmosphere for 4–6 hours. Monitor by TLC (disappearance of the non-polar nitro compound).

    • Workup: Filter the catalyst through a Celite pad. Wash the pad with ethanol.

    • Concentrate the filtrate under vacuum to yield the target amine.[4]

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

    • Typical Yield: 8.5 g (96%).

    • Characterization:

      • ¹H NMR (DMSO-d₆): δ 7.0-7.2 (m, aromatic), 5.2 (s, broad, NH₂), 3.6 (sept, CH of isopropyl), 1.2 (d, CH₃).

Protocol B: Direct Coupling (Alternative)

Principle: Activation of the carboxylate in the presence of the free aniline using HATU.

  • Reagents:

    • 3-Aminobenzoic acid (1.37 g, 10 mmol)

    • HATU (4.18 g, 11 mmol)

    • Diisopropylamine (1.54 mL, 11 mmol)

    • DIPEA (N,N-Diisopropylethylamine) (3.5 mL, 20 mmol)

    • DMF (20 mL)

  • Procedure:

    • Dissolve 3-aminobenzoic acid in DMF. Add DIPEA.

    • Add HATU and stir for 5 minutes to form the activated ester.

    • Add diisopropylamine.[4] Stir at room temperature for 12 hours.

    • Workup: Dilute with Ethyl Acetate (100 mL). Wash extensively with water and LiCl solution (to remove DMF).

    • Purification: Flash column chromatography is usually required to separate the product from urea byproducts of HATU.

    • Yield: ~65-70%.

Troubleshooting & Critical Parameters

ProblemCauseSolution
Low Yield (Route A) Hydrolysis of Acid ChlorideEnsure SOCl₂ is fully removed; use dry DCM and glassware.
Impurity (Route B) Self-coupling (Oligomers)Use excess amine nucleophile; add amine immediately after activation.
Incomplete Reduction Catalyst PoisoningEnsure the nitro-amide intermediate is free of sulfur traces (from SOCl₂).
Coloration Oxidation of AnilinePerform the final reduction and workup under inert atmosphere (N₂) if possible. Store product in dark.

References

  • Preparation of 3-Nitrobenzoyl Chloride

    • Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 9, p.64 (1929). Describes the standard protocol for converting nitrobenzoic acids to acid chlorides using PCl₅ or SOCl₂.
  • Schotten-Baumann Amidation (General Protocol)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Reaction of acid chlorides with amines.[2][4]

    • Benchchem Protocols. "Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide".

  • Catalytic Hydrogenation of Nitroarenes

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
    • US Patent 20150232412A1.[4] "Process for the reduction of nitro derivatives to amines". Describes mild reduction conditions compatible with amides.

  • Target Molecule Identification

    • CAS 81882-74-8 (3-Amino-N,N-diisopropylbenzamide).[1][5] Listed in chemical catalogs (Angene, Key Organics) as a building block.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Amino-N,N-diisopropylbenzamide is a functionalized aniline derivative often employed as a pharmaceutical intermediate.[1][2] Its structure combines a reactive primary amine (meta-position) with a lipophilic diisopropylbenzamide core.[1][2]

The Safety Paradox: While often classified generically as an "irritant," the specific structural combination presents unique risks.[1][2] The diisopropyl group significantly increases lipophilicity compared to simpler benzamides, facilitating rapid dermal absorption .[1][2] Simultaneously, the aniline moiety carries a latent risk of sensitization and methemoglobinemia upon systemic exposure.[1][2]

Operational Directive: Treat this compound not merely as a solid irritant, but as a transdermal toxicant . All handling protocols must prioritize barrier integrity.[1][2]

Critical Hazard Profile (GHS & Mechanistic)

Hazard ClassCodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Systemic absorption via mucous membranes.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]Primary amine group reacts with skin proteins.[1][2]
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3]Fine particulates can cause mechanical and chemical corneal abrasion.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][4][5]Inhalation of dust triggers mucosal inflammation.[1][2]
Sensitization (Inferred) H317 May cause allergic skin reaction.[1][2][6]Class Effect: Anilines are notorious sensitizers; repeated exposure may induce haptenization.[1][2]

Tiered Personal Protective Equipment (PPE) Strategy

Effective safety is not one-size-fits-all.[1][2][4] Select your PPE matrix based on the specific operational state of the chemical.[1][2]

Tier 1: Handling Solid / Powder (Weighing & Transfer)

Risk Driver: Airborne particulates and static-induced dispersal.[1][2]

  • Respiratory: Work exclusively within a certified Chemical Fume Hood.[1][2] If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .[1][2]

  • Eyes: Chemical Safety Goggles (indirect vent).[1][2] Reasoning: Safety glasses allow dust entry from the sides; goggles provide a sealed environment against airborne fines.[1][2]

  • Hands: Single-layer Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).[1][2]

  • Body: Standard cotton lab coat + long pants + closed-toe shoes.[1][2]

Tier 2: Handling Solutions / Synthesis (High Risk)

Risk Driver: Enhanced dermal absorption due to solvent carrier (e.g., DMSO, DCM) and potential splashing.[1][2]

  • Hands (Double-Gloving Protocol):

    • Inner Layer: Nitrile (4 mil) - Acts as the final biological barrier.[1][2]

    • Outer Layer:High-Breakthrough Nitrile (8 mil) or Laminate (Silver Shield) if using permeating solvents like DCM.[1][2]

    • Logic: The diisopropyl motif increases solubility in organic solvents, accelerating breakthrough times.[1][2]

  • Eyes: Chemical Safety Goggles + Face Shield (if reaction volume > 100 mL).[1][2]

  • Body: Tyvek® Lab Coat or chemically resistant apron over standard lab coat.[1][2]

Operational Workflow: Step-by-Step

A. Pre-Operational Check[1][2]
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1][2] Organic powders like 3-Amino-N,N-diisopropylbenzamide are prone to static charge, leading to "jumping" powder and contamination.[1][2]

B. Weighing & Transfer[1][2]
  • Tare First: Place the receiving vessel in the balance before opening the chemical container.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula.[1][2] Avoid plastic, which generates static.[1][2]

  • Transfer: Transfer slowly. If spillage occurs on the balance pan, do not blow it off.[1][2] Wipe with a damp Kimwipe (solvent-moistened) immediately.[1][2]

C. Reaction Monitoring
  • Sampling: When taking aliquots for TLC/HPLC, assume the syringe exterior is contaminated.[1][2] Wipe before removing from the hood.[1][2]

  • Needle Disposal: Do not recap needles. Use a point-of-use sharps container inside the hood.

D. Decontamination & Cleanup[2][5][6][7][8]
  • Solvent Wash: Wipe all surfaces (balance, hood sash, bench) with Ethanol or Isopropanol .[1][2] The compound is lipophilic and will not clean up effectively with water alone.[1][2]

  • Soap & Water: Follow the solvent wipe with a soap and water wash to remove residue.[1][2]

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.[1][2] Wash hands with soap and cool water immediately (warm water opens pores).[1][2]

Emergency Response & Disposal

Spill Response Matrix
  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).[1][2]

    • Cover with wet paper towels (water or ethanol).[1][2]

    • Scoop up moist material into a hazardous waste bag.[1][2]

  • Wet Spill (Solution):

    • Absorb with vermiculite or chem-mats .[1][2]

    • Do not use combustible materials (sawdust) if the solvent is flammable.[1][2]

Waste Disposal Streams
Waste TypeClassificationDisposal Path
Solid Waste Hazardous Organic SolidSegregated solid waste drum.[1][2] Label: "Toxic/Irritant Solid."[1][2]
Liquid Waste Halogenated/Non-HalogenatedDepends on solvent used.[1][2] Segregate from oxidizers.[1][2][5][6]
Contaminated PPE Hazardous DebrisDouble-bagged in clear plastic; dispose as solid chemical waste.[1][2]

Decision Logic: PPE & Response

The following diagram illustrates the decision-making process for selecting PPE and handling spills, ensuring a self-validating safety loop.

PPE_Decision_Matrix Start START: Define Task StateCheck Check Physical State Start->StateCheck Powder Solid / Powder StateCheck->Powder Solution Solution / Synthesis StateCheck->Solution RiskDust Risk: Inhalation & Static Powder->RiskDust PPE_Powder PPE: Fume Hood + Goggles + Nitrile (4 mil) RiskDust->PPE_Powder Execute Execute Procedure PPE_Powder->Execute RiskAbsorp Risk: Dermal Absorption (Lipophilic Carrier) Solution->RiskAbsorp PPE_Solution PPE: Fume Hood + Goggles + Double Gloves (Outer 8 mil) + Apron RiskAbsorp->PPE_Solution PPE_Solution->Execute SpillCheck Spill Occurred? Execute->SpillCheck Spill_Dry Dry Spill: Wet Wipe / Scoop SpillCheck->Spill_Dry Yes (Powder) Spill_Wet Wet Spill: Absorbent Material SpillCheck->Spill_Wet Yes (Liquid) Disposal Disposal: Hazardous Waste Stream SpillCheck->Disposal No Spill_Dry->Disposal Spill_Wet->Disposal

Caption: Decision Matrix for PPE selection and Spill Response based on physical state and associated risk vectors.

References

  • PubChem. (2023).[1][2] 3-Amino-N,N-diethylbenzamide (Analogous Compound Safety Profile).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • ECHA. (2023).[1][2] Registration Dossier: Substituted Benzamides and Anilines. European Chemicals Agency.[1][2] Retrieved from [Link][1][2]

  • OSHA. (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration.[1][2][7] Retrieved from [Link][1][2]

  • New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: Aniline.[1][2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.